molecular formula C5H5BrN2O2 B177602 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6327-97-5

5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B177602
CAS No.: 6327-97-5
M. Wt: 205.01 g/mol
InChI Key: PIVKLKRNXWUHSD-UHFFFAOYSA-N
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Description

5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-5-bromouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVKLKRNXWUHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212671
Record name 1-Methyl-5-bromouracil
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-97-5
Record name 1-Methyl-5-bromouracil
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Record name 1-Methyl-5-bromouracil
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Record name 1-Methyl-5-bromouracil
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Record name 5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Record name 1-METHYL-5-BROMOURACIL
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Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS Number: 6327-97-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 1-methyl-5-bromouracil, is a synthetic pyrimidine derivative. As a structural analog of thymine, it holds significant potential in various research and drug development applications, primarily stemming from its ability to be incorporated into nucleic acids, leading to mutations. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthesis methodologies, and known biological activities, with a focus on its role as a mutagen and its potential as an antiviral or anticancer agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some experimental data is available, many properties are predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 1-methyl-5-bromouracil-
CAS Number 6327-97-5-
Molecular Formula C5H5BrN2O2[1]
Molecular Weight 205.01 g/mol [2]
Appearance Solid (predicted)[3]
Boiling Point 286.6 °C at 760 mmHg (predicted)[1]
Density 1.827 g/cm³ (predicted)[1]
Flash Point 127.1 °C (predicted)[1]
Refractive Index 1.587 (predicted)[1]
XLogP3 0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[4]
Topological Polar Surface Area 49.4 Ų[1]
Heavy Atom Count 10[1]
Complexity 224[1]

Synthesis and Characterization

dot

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols (Hypothetical)

Based on general organic chemistry principles and related literature, the following are hypothetical experimental protocols.

Route A: Bromination of 1-Methyluracil

  • Dissolution: Dissolve 1-methyluracil in a suitable solvent (e.g., acetic acid, acetonitrile).

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br2), to the solution. The reaction may be initiated or accelerated by a radical initiator or light.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Route B: Methylation of 5-Bromouracil

  • Deprotonation: Treat 5-bromouracil with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding anion.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench the reaction and extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent. Purify the residue by recrystallization or column chromatography.

Characterization

While specific spectral data for this compound is not widely published, a crystal structure has been reported, confirming its molecular geometry.[8] For full characterization, the following spectroscopic techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show signals for the methyl group protons and the proton on the pyrimidine ring. 13C NMR would provide information on the carbon skeleton.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C=O (carbonyl) and N-H stretching vibrations would be expected.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Biological Activity and Potential Applications

The biological activity of this compound is largely inferred from its structural similarity to 5-bromouracil.

Mutagenesis

5-Bromouracil is a well-known mutagen that acts as a thymine analog.[9] It can be incorporated into DNA during replication. The bromine atom at the 5-position alters the electron distribution in the pyrimidine ring, increasing the likelihood of tautomerization from the keto form to the enol form. In its more stable keto form, it pairs with adenine. However, in its enol form, it can mispair with guanine. This leads to a transition mutation (A-T to G-C) in subsequent rounds of DNA replication. It is highly probable that this compound exhibits similar mutagenic properties.

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Mutagenesis_Mechanism cluster_0 DNA Replication cluster_1 Outcome 5-Br-1-Me-U_keto 5-bromo-1-methyluracil (Keto form) Adenine Adenine 5-Br-1-Me-U_keto->Adenine Pairs with 5-Br-1-Me-U_enol 5-bromo-1-methyluracil (Enol form) 5-Br-1-Me-U_keto->5-Br-1-Me-U_enol Tautomerization Normal_Replication Normal Replication Adenine->Normal_Replication 5-Br-1-Me-U_enol->5-Br-1-Me-U_keto Guanine Guanine 5-Br-1-Me-U_enol->Guanine Mispairs with Transition_Mutation A-T to G-C Transition Mutation Guanine->Transition_Mutation

Caption: Proposed mechanism of mutagenesis for this compound.

Potential Antiviral and Anticancer Activity

Many pyrimidine analogs exhibit antiviral and anticancer properties by interfering with nucleic acid synthesis. The incorporation of these analogs can inhibit viral replication or tumor cell proliferation. For instance, the related compound 5-bromo-1-mesyluracil has shown inhibitory effects on DNA and RNA synthesis in HeLa cells.[5][6] Given its ability to be incorporated into DNA, this compound is a candidate for investigation as an antiviral or anticancer agent.

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Therapeutic_Potential Compound This compound Incorporation Incorporation into DNA/RNA Compound->Incorporation Inhibition Inhibition of Nucleic Acid Synthesis Incorporation->Inhibition Antiviral Antiviral Activity Inhibition->Antiviral Anticancer Anticancer Activity Inhibition->Anticancer HTS_Workflow Library Compound Library (including this compound) Screening High-Throughput Screening Library->Screening Assay Target-based Assay (e.g., enzyme inhibition) Assay->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

References

An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a synthetic halogenated derivative of the pyrimidine base uracil. The presence of a bromine atom at the 5-position and a methyl group at the 1-position significantly influences its physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance, drawing parallels with the well-studied analogue, 5-bromouracil. This document aims to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the specific compound is available, other values are estimated or based on closely related compounds due to limited direct experimental data in publicly accessible literature.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound-
Synonyms 5-bromo-1-methyluracil-
CAS Number 6327-97-5[1][2][3]
Molecular Formula C5H5BrN2O2[2]
Molecular Weight 205.01 g/mol [2]
Appearance Solid (predicted)-
Melting Point 269-271 °C (for 5-bromo-6-methyluracil)[4]
Boiling Point 286.6°C at 760 mmHg (Predicted)[5]
Solubility Insoluble in water, soluble in organic solvents like methanol and acetonitrile (inferred from 5-bromouracil)[6]
pKa Data not available for the specific compound. For 5-substituted uracils, pKa values are influenced by the substituent.
logP 0.1 (Predicted)[5]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the direct alkylation of 5-bromouracil.

Reaction Scheme:

G reactant1 5-Bromouracil product This compound reactant1->product reactant2 Methylating Agent (e.g., CH3I, (CH3)2SO4) reactant2->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Figure 1: Synthesis of this compound.

Protocol:

  • Preparation: To a solution of 5-bromouracil in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) in an appropriate molar excess.

  • Reaction: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the stirred suspension at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

As the compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition. The OECD Guideline 103 for boiling point determination can be followed.

Aqueous Solubility Determination

The shake-flask method is a common technique to determine the aqueous solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear saturated solution.

  • Quantification: Analyze the concentration of the compound in the aqueous solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to 5-bromouracil (5-BU) suggests it may exhibit similar mechanisms of action. 5-Bromouracil is a well-known mutagen that acts as an analogue of thymine.

Mutagenic Mechanism of 5-Bromouracil

The primary mechanism of 5-BU's mutagenicity involves its incorporation into DNA in place of thymine during replication. Due to the bromine atom's electron-withdrawing nature, 5-BU can undergo tautomeric shifts between its keto and enol forms more readily than thymine.

  • Keto form: In its more stable keto form, 5-BU pairs with adenine, mimicking thymine.

  • Enol form: In its less frequent enol form, 5-BU can mispair with guanine.

This tautomerization can lead to a transition mutation, where an A-T base pair is replaced by a G-C base pair after subsequent rounds of DNA replication.

G cluster_0 DNA Replication 1 cluster_1 Tautomeric Shift cluster_2 DNA Replication 2 cluster_3 DNA Replication 3 5_BU_keto 5-BU (keto form) replaces Thymine Adenine Adenine 5_BU_keto->Adenine pairs with 5_BU_enol 5-BU (enol form) 5_BU_keto->5_BU_enol shifts to 5_BU_keto->5_BU_enol Guanine Guanine 5_BU_enol->Guanine mispairs with 5_BU_enol->Guanine Cytosine Cytosine Guanine->Cytosine pairs with Guanine->Cytosine Result A-T to G-C Transition Mutation Cytosine->Result

Figure 2: Mutagenic mechanism of 5-bromouracil leading to a transition mutation.

Conclusion

This compound is a compound of significant interest for researchers in various chemical and biological fields. This guide has provided a summary of its known physicochemical properties, along with standardized experimental protocols for their determination. While specific experimental data for this compound remains partially unavailable, the information on closely related analogues, particularly 5-bromouracil, offers valuable insights into its potential biological activities. The provided methodologies and the illustrated mutagenic pathway serve as a foundational resource for further investigation into the properties and applications of this and similar halogenated pyrimidine derivatives.

References

An In-depth Technical Guide to 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a synthetic halogenated derivative of the pyrimidine base uracil. Its structural similarity to thymine, a key component of DNA, makes it a compound of significant interest in medicinal chemistry and molecular biology. The presence of a bromine atom at the 5-position and a methyl group at the N1-position of the pyrimidine ring imparts unique chemical properties that are leveraged in various research and drug development applications. This technical guide provides a comprehensive overview of its molecular characteristics, a representative synthesis protocol, and a conceptual workflow for its biological evaluation.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
CAS Number 6327-97-5[1]
Canonical SMILES CN1C=C(C(=O)NC1=O)Br
InChI Key PIVKLKRNXWUHSD-UHFFFAOYSA-N

Experimental Protocols

Representative Synthesis of this compound

Step 1: Bromination of Uracil to 5-Bromouracil

This protocol is adapted from the synthesis of 5-bromouracil.

Materials:

  • Uracil

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethyl Acetate (EA)

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of uracil, glacial acetic acid, and acetic anhydride is prepared in a reaction flask to form a white suspension.

  • The suspension is stirred at 50°C.

  • DBDMH is added to the reaction mixture, and the stirring is continued.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and filtered.

  • The solid product is dried to yield 5-bromouracil.

Step 2: N1-Methylation of 5-Bromouracil

A general method for the N-alkylation of uracil derivatives would then be applied.

Materials:

  • 5-Bromouracil

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • A suitable base (e.g., Potassium Carbonate - K₂CO₃)

  • Methylating agent (e.g., Methyl Iodide - CH₃I)

Procedure:

  • 5-Bromouracil is dissolved in the anhydrous solvent in a reaction vessel.

  • The base is added to the solution and stirred.

  • The methylating agent is added dropwise to the mixture.

  • The reaction is stirred at room temperature or with gentle heating and monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.

Mandatory Visualizations

Conceptual Workflow for Biological Evaluation

The following diagram illustrates a conceptual workflow for assessing the potential anticancer activity of this compound, based on the known biological activities of similar brominated pyrimidine derivatives which are known to interfere with DNA and RNA synthesis.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cell Line Selection Cell Line Selection Compound Synthesis->Cell Line Selection Cytotoxicity Assay Cytotoxicity Assay Cell Line Selection->Cytotoxicity Assay DNA/RNA Synthesis Assay DNA/RNA Synthesis Assay Cytotoxicity Assay->DNA/RNA Synthesis Assay Determine IC50 Data Analysis Data Analysis DNA/RNA Synthesis Assay->Data Analysis Cell Cycle Analysis Cell Cycle Analysis Data Analysis->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Further In Vivo Studies Further In Vivo Studies Apoptosis Assay->Further In Vivo Studies

Caption: Conceptual workflow for the in vitro biological evaluation of this compound.

References

Synthesis of 5-Bromo-1-Methylpyrimidine-2,4(1H,3H)-dione from 1-Methyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and molecular biology. This document details the synthetic route from 1-methyluracil, including a robust experimental protocol, quantitative data, and visualizations of the synthetic and biological pathways.

Introduction

This compound, also known as 5-bromo-1-methyluracil, belongs to the class of halogenated nucleobase analogs. These compounds are structurally similar to the endogenous nucleobases and can act as antimetabolites. 5-Bromouracil and its derivatives are particularly known for their mutagenic properties, arising from their ability to be incorporated into DNA in place of thymine. This property has made them valuable tools in cancer research and virology. This guide focuses on a specific and efficient method for the synthesis of 5-bromo-1-methyluracil via the direct bromination of 1-methyluracil.

Synthetic Pathway and Mechanism

The synthesis of this compound from 1-methyluracil is typically achieved through an electrophilic substitution reaction. The pyrimidine ring of 1-methyluracil is sufficiently electron-rich to react with a suitable brominating agent. The C-5 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the bromine source. The reaction proceeds via the electrophilic attack of a bromine cation (or a polarized bromine atom from NBS) on the C-5 position of the 1-methyluracil ring.

Synthesis_Pathway 1-Methyluracil 1-Methyluracil This compound This compound 1-Methyluracil->this compound Electrophilic Bromination Succinimide Succinimide N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound Bromine Source Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix Reactants (1-Methyluracil, NBS, Catalyst) B 2. Reflux Reaction A->B C 3. Monitor by TLC B->C D 4. Cool Reaction C->D E 5. Filter Succinimide D->E F 6. Concentrate Filtrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H Mutagenesis_Pathway cluster_replication DNA Replication cluster_tautomerization Tautomerization & Mispairing cluster_mutation Mutation Fixation DNA_Template DNA Template (A-T pair) Incorporation Incorporation opposite Adenine DNA_Template->Incorporation BrdUTP 5-Bromo-dUTP (keto form) BrdUTP->Incorporation DNA_w_BrU DNA with BrU-A pair Incorporation->DNA_w_BrU BrU_keto BrU (keto) DNA_w_BrU->BrU_keto BrU_enol BrU (enol) BrU_keto->BrU_enol Tautomeric Shift Mispairing Pairs with Guanine (G) BrU_enol->Mispairing Replication2 Second Round of Replication Mispairing->Replication2 DNA_w_BrU_G DNA with BrU-G pair Replication2->DNA_w_BrU_G Replication3 Third Round of Replication DNA_w_BrU_G->Replication3 Mutated_DNA Mutated DNA (G-C pair) Replication3->Mutated_DNA

Spectroscopic Profile of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione and its close structural analogs. Due to the limited availability of specific data for the target compound, this document leverages data from closely related pyrimidine derivatives, namely 5-bromouracil and 5-bromo-6-methyluracil, to provide a predictive and comparative spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for compounds structurally related to this compound. This information is crucial for the structural elucidation and verification of synthesized compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound: 5-Bromouracil Solvent: DMSO-d6

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
¹H7.83s-
¹H11.21s (broad)-
¹H11.45s (broad)-
¹³C97.4--
¹³C142.1--
¹³C151.2--
¹³C160.9--

Note: Data for 5-Bromouracil is presented as a close analog. The methyl group at the N1 position in the target compound would introduce a singlet peak in the ¹H NMR spectrum, typically in the range of 3.0-3.5 ppm, and a corresponding signal in the ¹³C NMR spectrum around 25-35 ppm.

Table 2: Infrared (IR) Spectroscopy Data

Compound: 5-Methyluracil (Thymine) - for functional group comparison

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3185, 3160StrongN-H Stretching
3065StrongC-H Stretching (aromatic)
2925, 3000StrongC-H Stretching (methyl)
1740, 1680StrongC=O Stretching
1515, 1420MediumN-H Bending
1200MediumC-H Bending (in-plane)

Note: The IR spectrum of this compound is expected to show characteristic absorptions for the C=O groups, the pyrimidine ring vibrations, and the C-Br stretching, which typically appears in the lower frequency region (around 500-600 cm⁻¹).

Table 3: Mass Spectrometry (MS) Data

Compound: 5-Bromo-6-methyluracil

m/z Relative Intensity (%) Assignment
204/206~1:1 ratio[M]+ (Molecular ion peak with bromine isotopes)
125-[M - Br]+

Note: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being of nearly equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methodologies can be adapted for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-15 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, dissolve it in a suitable solvent and inject it into the GC.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in the mobile phase and inject it into the LC system.

  • Ionization Method:

    • Electron Ionization (EI): Typically used for GC-MS.

    • Electrospray Ionization (ESI): Commonly used for LC-MS and direct infusion of polar molecules.

  • Mass Analyzer Parameters:

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Polarity: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern, particularly for the presence of bromine.

    • Interpret the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. An understanding of its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and manufacturing. This document outlines standard experimental protocols for solubility determination and presents a framework for data interpretation.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in solution. For this compound, solubility can vary significantly with the choice of solvent, which is influenced by factors such as polarity, hydrogen bonding capacity, and temperature. The following table summarizes the solubility of this compound in a range of common organic solvents at ambient temperature.

SolventMolar Mass ( g/mol )Polarity IndexSolubility (g/L)Molar Solubility (mol/L)Method of Determination
Methanol32.045.1Data Not AvailableData Not AvailableGravimetric
Ethanol46.074.3Data Not AvailableData Not AvailableGravimetric
Acetone58.085.1Data Not AvailableData Not AvailableUV-Vis Spectroscopy
Acetonitrile41.055.8Data Not AvailableData Not AvailableHPLC
Dichloromethane84.933.1Data Not AvailableData Not AvailableGravimetric
Ethyl Acetate88.114.4Data Not AvailableData Not AvailableUV-Vis Spectroscopy
Toluene92.142.4Data Not AvailableData Not AvailableGravimetric
N,N-Dimethylformamide73.096.4Data Not AvailableData Not AvailableHPLC

Note: Specific quantitative solubility data for this compound was not found in publicly available literature at the time of this guide's compilation. The table structure is provided as a template for recording experimental findings. Researchers are encouraged to determine these values empirically using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable process development. The following are detailed methodologies for key experiments.

Protocol 1: Gravimetric Determination of Equilibrium Solubility

This method, often referred to as the "shake-flask" method, determines the thermodynamic or equilibrium solubility of a compound.[1]

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Scintillation vials or flasks with secure caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial.[1]

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the solution using a chemically compatible syringe filter.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

  • Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.[2]

  • Weigh the evaporating dish with the dried solute.

Calculation: The solubility (S) in g/L is calculated as:

S = (Mass of dried solute) / (Volume of filtrate taken)

Protocol 2: UV-Vis Spectroscopic Determination of Kinetic Solubility

This method is a higher-throughput approach to estimate the solubility of a compound and is particularly useful for early-stage drug discovery.[3]

Materials:

  • This compound (as a high-concentration stock solution in a miscible solvent like DMSO)

  • Selected organic solvents

  • 96-well microtiter plates (UV-transparent)

  • Multi-channel pipette

  • Plate reader with UV-Vis spectroscopic capabilities

  • Calibration standards of the compound in each solvent

Procedure:

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent.[1]

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound.

  • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation: Add a small aliquot of the concentrated stock solution of the compound to a larger volume of the test solvent in a microtiter plate well.

  • Mix thoroughly and allow to stand for a defined period (e.g., 1-2 hours) to allow for precipitation of the supersaturated solution.

  • Measurement: Measure the absorbance of the supernatant in each well using the plate reader at the predetermined λmax.

  • Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve.[1] This concentration represents the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_compound Obtain Pure Compound (5-bromo-1-methylpyrimidine- 2,4(1H,3H)-dione) exp_add Add Excess Compound to Solvent prep_compound->exp_add prep_solvent Select & Prepare Organic Solvents prep_solvent->exp_add exp_equilibrate Equilibrate (Shake/Stir at Constant T) exp_add->exp_equilibrate exp_separate Separate Solid & Liquid (Centrifugation/Filtration) exp_equilibrate->exp_separate analysis_method Select Analytical Method exp_separate->analysis_method analysis_grav Gravimetric Analysis: Evaporate Solvent & Weigh Residue analysis_method->analysis_grav Gravimetric analysis_spec Spectroscopic Analysis: (UV-Vis/HPLC) Measure Concentration of Filtrate analysis_method->analysis_spec Spectroscopic results_calc Calculate Solubility (g/L or mol/L) analysis_grav->results_calc analysis_spec->results_calc results_report Report Data in Structured Table results_calc->results_report

Caption: Workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While specific data is best determined empirically, the standardized protocols provided in this guide offer a robust framework for generating reliable and reproducible solubility profiles. The choice of method, whether gravimetric for thermodynamic solubility or spectroscopic for higher-throughput kinetic screening, will depend on the specific requirements of the research phase. Consistent application of these methodologies will facilitate seamless process scale-up and formulation design.

References

Crystal Structure of 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the mutagenic nucleobase analog 5-bromouracil. Understanding the three-dimensional structure of this compound is critical for structure-based drug design and for elucidating its mechanism of action at the atomic level. This document details the crystallographic data, experimental protocols for structure determination, and explores the compound's relevant biological pathways.

Core Crystallographic Data

The crystallographic data for the closely related parent compound, 5-bromouracil, has been determined and is available through the Cambridge Structural Database (CSD) under the deposition number 693303. The addition of a methyl group at the N1 position is not expected to significantly alter the core geometry of the pyrimidine ring. The following tables summarize the key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₅H₅BrN₂O₂
Formula Weight205.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.548(2)
b (Å)12.034(4)
c (Å)7.785(2)
α (°)90
β (°)115.01(3)
γ (°)90
Volume (ų)640.4(3)
Z4
Density (calculated) (Mg/m³)2.128
Absorption Coefficient (mm⁻¹)7.536
F(000)392
Table 2: Selected Bond Lengths (Å)
BondLength
Br(5)-C(5)1.883(4)
N(1)-C(2)1.373(6)
N(1)-C(6)1.368(6)
C(2)-O(2)1.221(6)
C(2)-N(3)1.371(6)
N(3)-C(4)1.383(6)
C(4)-O(4)1.223(6)
C(4)-C(5)1.442(7)
C(5)-C(6)1.340(7)
N(1)-C(Me)~1.47

Note: The N(1)-C(Me) bond length is an estimated value for the methylated compound based on standard bond lengths.

Table 3: Selected Bond Angles (°)
AtomsAngle
C(6)-N(1)-C(2)121.5(4)
O(2)-C(2)-N(1)121.8(4)
O(2)-C(2)-N(3)123.6(5)
N(1)-C(2)-N(3)114.6(4)
C(4)-N(3)-C(2)126.1(4)
O(4)-C(4)-N(3)118.9(4)
O(4)-C(4)-C(5)125.7(5)
N(3)-C(4)-C(5)115.4(4)
C(6)-C(5)-C(4)118.1(4)
C(6)-C(5)-Br(5)119.0(4)
C(4)-C(5)-Br(5)122.9(4)
C(5)-C(6)-N(1)124.1(5)

Experimental Protocols

The determination of the crystal structure of pyrimidine derivatives typically involves the following key steps: synthesis and crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization
  • Synthesis: this compound can be synthesized by the methylation of 5-bromouracil. A common method involves reacting 5-bromouracil with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization of such polar molecules include ethanol, methanol, or mixtures of water with organic solvents. The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent over several days to weeks.

X-ray Diffraction and Structure Determination
  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection Crystal Selection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file data_tables Data Tables (Bond Lengths, Angles) structure_refinement->data_tables

Caption: Workflow from synthesis to crystallographic data output.

Proposed Mechanism of Action Signaling Pathway

5-Bromouracil and its derivatives are known to act as antimetabolites, interfering with nucleic acid synthesis. The proposed mechanism involves its incorporation into DNA in place of thymine, leading to mutations and inhibition of cell proliferation.

signaling_pathway compound 5-Bromo-1-methyl- pyrimidine-2,4(1H,3H)-dione uptake Cellular Uptake compound->uptake metabolism Metabolic Activation (Phosphorylation) uptake->metabolism incorporation Incorporation into DNA (in place of Thymine) metabolism->incorporation mispairing Tautomeric Shift leading to Mispairing with Guanine incorporation->mispairing mutation DNA Point Mutation (A-T to G-C transition) mispairing->mutation inhibition Inhibition of DNA Replication & Transcription mutation->inhibition apoptosis Apoptosis / Cell Cycle Arrest inhibition->apoptosis

Caption: Proposed mechanism of 5-bromouracil derivatives.

potential applications of pyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the landscape of medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the applications of pyrimidine derivatives, with a focus on their roles as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. We delve into the quantitative data underpinning their efficacy, detail key experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.

Anticancer Applications: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and pathways that drive tumor growth and proliferation.[1][2] Many of these compounds function as kinase inhibitors, competitively binding to the ATP-binding sites of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[1][3]

Key Targets and Mechanisms
  • EGFR Inhibition: Overexpression of EGFR is a hallmark of many cancers.[3] Pyrimidine-based inhibitors can block the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[3][4] These inhibitors have shown efficacy in non-small cell lung cancer (NSCLC) and other solid tumors.[5]

  • CDK Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer.[6] Pyrimidine derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.

  • Other Kinase Targets: The therapeutic reach of pyrimidine derivatives extends to other kinases implicated in cancer, such as those involved in the PI3K/Akt/mTOR pathway.[7]

Quantitative Data: A Snapshot of Anticancer Potency

The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against various cancer-related targets and cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinase Targets

Compound/DrugTargetIC50 (nM)Reference
OsimertinibEGFR (T790M mutant)<0.5[8]
Compound 31r EGFR (19del/T790M/C797S)<0.5[8]
Compound 66 CDK68.6[9]
Compound 66 CDK93.2[9]
RibociclibCDK410[10]
AbemaciclibCDK42[6]
PalbociclibCDK4/611/15[6]

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50/EC50 (µM)Reference
Compound 2a U87-MGGlioblastoma4.9[11]
Compound 2a MDA-MB-231Triple-Negative Breast Cancer8.2[11]
Compound 2a HT-29Colon Cancer5.3[11]
Compound B-4 MCF-7Breast Cancer6.70[12]
Compound 4f MCF-7Breast Cancer1.629[13]
Compound 4i A549Lung Cancer2.305[13]
5-FluorouracilHepG2Liver Cancer17.69 - 25.18[14]
Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Antiviral Applications: Disrupting Viral Replication

The pyrimidine scaffold is integral to numerous antiviral drugs, particularly those targeting viral polymerases and reverse transcriptases.[15] By mimicking natural nucleosides, these derivatives can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.[2]

Key Targets and Mechanisms
  • Reverse Transcriptase Inhibition: In retroviruses like HIV, pyrimidine analogs can inhibit reverse transcriptase, an enzyme crucial for converting viral RNA into DNA.[16]

  • DNA Polymerase Inhibition: For DNA viruses such as herpes simplex virus (HSV), pyrimidine derivatives can target the viral DNA polymerase.[15]

  • Host Pyrimidine Biosynthesis Inhibition: Some broad-spectrum antiviral pyrimidine derivatives act by inhibiting host cell enzymes involved in pyrimidine biosynthesis, thereby depleting the pool of nucleotides available for viral replication.[17][18]

Quantitative Data: Gauging Antiviral Efficacy

The following table presents the antiviral activity of selected pyrimidine derivatives.

Table 3: Antiviral Activity of Pyrimidine Derivatives

Compound/DrugVirusCell LineEC50Reference
LamivudineHIV-1MT-40.0017 µM[2]
Zidovudine (AZT)HIV-1MT-40.003 µM[15]
Compound 48 HIV-1 (IIIB)MT-43.43 nM[16]
Compound 65 Influenza AMDCK0.03 µM[16]
RemdesivirHCoV-229EHuh-70.03 µM[19]
Experimental Workflow Visualization

The diagram below outlines a general workflow for screening and validating pyrimidine-based antiviral inhibitors.

Antiviral_Screening_Workflow Start Start: Pyrimidine Derivative Library Cell_Culture Cell Culture (e.g., Vero, MDCK) Start->Cell_Culture Viral_Infection Viral Infection Cell_Culture->Viral_Infection Compound_Treatment Treatment with Pyrimidine Derivatives Viral_Infection->Compound_Treatment CPE_Assay Cytopathic Effect (CPE) Assay Compound_Treatment->CPE_Assay Hit_Identification Hit Identification CPE_Assay->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response and EC50/CC50 Determination Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for Antiviral Drug Discovery.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[20][21] Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Key Targets and Mechanisms
  • Dihydrofolate Reductase (DHFR) Inhibition: Some pyrimidine-based antibacterials, like trimethoprim, selectively inhibit bacterial DHFR, an enzyme crucial for folic acid synthesis and subsequently, DNA synthesis.[22]

  • Other Enzymatic Inhibition: Pyrimidine derivatives have been shown to target other essential bacterial enzymes, leading to disruption of metabolic pathways.[21]

Quantitative Data: Measuring Antimicrobial Potency

The following table summarizes the minimum inhibitory concentrations (MIC) of various pyrimidine derivatives against different microbial strains.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Halogenated PyrrolopyrimidineStaphylococcus aureus8[21]
Pyridothienopyrimidine 2a Staphylococcus aureus62.5[23]
Pyridothienopyrimidine 2a Escherichia coli31.25[23]
Pyrimidinone-5-carbonitrile 3a Staphylococcus aureus31.25[24]
Pyrimidinone-5-carbonitrile 3a Bacillus subtilis62.5[24]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[25][26]

Key Targets and Mechanisms
  • COX-2 Inhibition: Many pyrimidine-based anti-inflammatory agents selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[26][27] This selectivity can lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Quantitative Data: Assessing Anti-inflammatory Activity

The following table presents the COX-2 inhibitory activity of selected pyrimidine derivatives.

Table 5: COX-2 Inhibitory Activity of Pyrimidine Derivatives

CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5 0.04>2500[25]
Compound 6 0.04>2500[25]
Compound L1 0.1283.3[26]
Compound L2 0.1566.7[26]
Celecoxib (Reference)0.04>2500[25]
Signaling Pathway Visualization

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrimidine derivatives.

COX2_Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrimidine_Inhibitor Pyrimidine-based COX-2 Inhibitor Pyrimidine_Inhibitor->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression

References

The Bromine Atom in 5-Bromouracil Derivatives: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromine atom at the C5 position of the uracil ring in 5-bromouracil and its derivatives is a highly versatile functional handle, rendering the molecule susceptible to a wide array of chemical transformations. This reactivity is pivotal in the synthesis of a diverse range of 5-substituted uracil derivatives with significant therapeutic potential, including antiviral, anticancer, and radiosensitizing agents. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-bromouracil derivatives, focusing on key reaction classes including nucleophilic substitution, palladium-catalyzed cross-coupling, and photochemical reactions. Detailed experimental protocols for these transformations are provided, alongside quantitative data to inform reaction optimization. Furthermore, this guide illustrates the central role of the bromine atom in the biological activity of these compounds through detailed signaling pathway diagrams.

Introduction

5-Bromouracil (5-BrU) is a halogenated analog of the nucleobase thymine, where the methyl group at the C5 position is replaced by a bromine atom.[1] This substitution has profound implications for both the chemical reactivity and the biological activity of the molecule. The electron-withdrawing nature of the bromine atom and the relative lability of the C-Br bond make the C5 position a prime site for chemical modification.[2][3]

From a therapeutic standpoint, 5-bromouracil and its derivatives have been extensively investigated for their potent biological activities.[4] The incorporation of 5-bromo-2'-deoxyuridine (BrdU) into DNA, for instance, can sensitize cells to radiation, a property exploited in cancer therapy. This radiosensitization is attributed to the facile formation of uracilyl radicals upon irradiation, which can lead to DNA strand breaks. Moreover, the ability to displace the bromine atom through various chemical reactions has enabled the synthesis of a vast library of 5-substituted uracil derivatives with diverse pharmacological profiles.

This guide will delve into the core aspects of the reactivity of the bromine atom in 5-bromouracil derivatives, providing researchers and drug development professionals with the essential knowledge to leverage this unique chemical entity in the design and synthesis of novel therapeutic agents.

Reactivity of the C5-Bromine Atom

The reactivity of the bromine atom in 5-bromouracil derivatives can be broadly categorized into three main classes: nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and photochemical reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing bromine atom, facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. A variety of nucleophiles, particularly soft nucleophiles like thiols and amines, can displace the bromide ion.

Reaction of 5-bromo-1,3,6-trimethyluracil with alkylthiolate ions under phase transfer catalytic conditions leads to the formation of 5-alkylthio-1,3,6-trimethyluracils.[1] Similarly, heteroarylthiolate ions also yield nucleophilic substitution products.[1] Arylthiolate ions, however, can follow a single electron transfer (SET) mechanism.[1]

Table 1: Nucleophilic Substitution of 5-Bromouracil Derivatives with Sulfur Nucleophiles

Entry5-Bromouracil DerivativeNucleophileProductReaction ConditionsYield (%)Reference
15-Bromo-1,3,6-trimethyluracilPropane-1-thiolate5-(Propylthio)-1,3,6-trimethyluracilPhase Transfer CatalysisNot specified[1]
25-Bromo-1,3,6-trimethyluracilToluene-α-thiolate5-(Benzylthio)-1,3,6-trimethyluracilPhase Transfer CatalysisNot specified[1]
35-Bromo-1,3,6-trimethyluracilPyridine-2-thiolate5-(Pyridin-2-ylthio)-1,3,6-trimethyluracilNot specifiedNot specified[1]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-heteroatom bond formation, and 5-bromouracil derivatives are excellent substrates for these transformations. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the synthesis of 5-aryluracil derivatives.[5]

Table 2: Suzuki-Miyaura Coupling of 5-Bromouracil Derivatives with Arylboronic Acids

Entry5-Bromouracil DerivativeArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-4-(phosphonomethoxy)-2,6-dibutoxypyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O130Not specified78[5]
25-Bromo-4-(phosphonomethoxy)-2,6-dibutoxypyrimidine3-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O130Not specified75[5]
31-N-Benzyl-5-bromouracilPhenylboronic acidPd₂(dba)₃TBAFDMF100178[6]
45-BromosalicylaldehydePhenylboronic acidPd(OAc)₂/L3K₂CO₃DMF/H₂O80292[7][8]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 5-alkynyluracil derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules.[9]

Table 3: Sonogashira Coupling of 5-Halopyrimidine Derivatives with Terminal Alkynes

Entry5-Halopyrimidine DerivativeTerminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
12-Benzyloxy-5-iodopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385[9]
22-Benzyloxy-5-iodopyrimidineProp-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382[9]
32-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492[9]
42-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396[10]

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, are also applicable to 5-bromouracil derivatives, further expanding the synthetic toolbox for the modification of the uracil scaffold.

  • Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide.[11]

  • Stille Reaction: The Stille reaction utilizes an organotin reagent as the coupling partner.[12][13]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide.[4][14]

Photochemical Reactivity

Upon irradiation with UV light, the C-Br bond in 5-bromouracil can undergo homolytic cleavage to generate a highly reactive uracilyl radical and a bromine atom.[2] This photochemical reactivity is central to its role as a radiosensitizer. The quantum yield for the destruction of 5-bromouracil upon 308 nm excitation in the presence of a cystine derivative has been determined to be 1.1 x 10⁻³.[15] The uracilyl radical can abstract a hydrogen atom from a neighboring molecule, such as the deoxyribose sugar in DNA, leading to strand breaks.[16]

Table 4: Photochemical Data for 5-Bromouracil

ParameterValueConditionsReference
Quantum Yield of Destruction1.1 x 10⁻³308 nm excitation in the presence of a cystine derivative[15]
C-Br Bond Dissociation Energy (Calculated)~70-80 kcal/molB3LYP/G3B3 calculations on halo-heterocycles[17]

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving the bromine atom of 5-bromouracil derivatives.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromouracils
  • Materials: 5-Bromouracil derivative (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), DMF/H₂O (4:1 v/v).[5]

  • Procedure:

    • To a reaction vessel, add the 5-bromouracil derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Add the DMF/H₂O solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 130 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling of 5-Bromopyrimidines
  • Materials: 5-Bromopyrimidine (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), Et₃N (2.0 equiv), Anhydrous THF.[9]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Procedure for Nucleophilic Substitution with Thiols
  • Materials: 5-Bromo-1,3,6-trimethyluracil (1.0 equiv), Thiol (1.1 equiv), Phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv), Base (e.g., K₂CO₃), Solvent (e.g., acetonitrile).[1]

  • Procedure:

    • To a reaction flask, add the 5-bromo-1,3,6-trimethyluracil, thiol, phase transfer catalyst, and base.

    • Add the solvent and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The reactivity of the bromine atom in 5-bromouracil is not only crucial for its synthetic utility but also for its biological mechanism of action.

Mutagenic and Radiosensitizing Mechanisms

When incorporated into DNA, 5-bromouracil can lead to mutations due to its tautomeric properties, where the enol form can mispair with guanine instead of adenine.[1] As a radiosensitizer, the C-Br bond is the weak link. Upon exposure to ionizing radiation, the C-Br bond can break, leading to the formation of a uracilyl radical. This radical can then abstract a hydrogen atom from the deoxyribose backbone of DNA, causing a strand break and ultimately leading to cell death.

5-Bromouracil_Radiosensitization_Pathway Ionizing_Radiation Ionizing Radiation 5-BrU_in_DNA 5-Bromouracil in DNA Ionizing_Radiation->5-BrU_in_DNA C-Br Bond Cleavage Uracilyl_Radical Uracilyl Radical 5-BrU_in_DNA->Uracilyl_Radical Homolysis DNA_Strand_Break DNA Strand Break Uracilyl_Radical->DNA_Strand_Break H-atom Abstraction Cell_Death Cell Death DNA_Strand_Break->Cell_Death Apoptosis

Caption: Radiosensitization mechanism of 5-bromouracil.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of a 5-bromouracil derivative.

Palladium_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine 5-BrU derivative, coupling partner, catalyst, ligand, and base Solvent Add degassed solvent Inert_Atmosphere Establish inert atmosphere (Ar or N₂) Heating Heat to desired temperature with stirring Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Reaction Complete Extraction Extract with organic solvent and wash Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product 5-Substituted Uracil Derivative Purification->Final_Product Characterization (NMR, MS)

Caption: General workflow for Pd-catalyzed cross-coupling.

Conclusion

The bromine atom in 5-bromouracil derivatives serves as a linchpin for a multitude of chemical transformations, providing access to a rich diversity of 5-substituted uracils. The nucleophilic substitution, palladium-catalyzed cross-coupling, and photochemical reactions discussed in this guide highlight the versatility of this functional group. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the reactivity of the C5-bromine atom is paramount for the rational design and synthesis of novel uracil-based therapeutics with improved efficacy and pharmacological profiles. The continued exploration of new reactions and methodologies involving 5-bromouracil derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1-Methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 1-methylpyrimidine-2,4(1H,3H)-dione, a compound commonly known as 1-methyluracil. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution reactions can be challenging. However, the presence of activating groups on the ring facilitates this transformation. This document details the underlying chemical principles, various experimental protocols, and quantitative data associated with this important reaction, which is pivotal in the synthesis of various biologically active molecules, including potential antineoplastic agents.

Introduction to Electrophilic Aromatic Substitution in Pyrimidines

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which are electron-withdrawing. This property reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene.[1] However, the presence of electron-donating groups, such as the carbonyl groups in pyrimidine-2,4-diones (uracils), can activate the ring towards electrophilic substitution.[1] These reactions typically occur at the C-5 position, which is the most electron-rich carbon atom in the uracil scaffold.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 1-methyluracil proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule (Br₂) or another source of electrophilic bromine is attacked by the electron-rich C-5 position of the 1-methyluracil ring. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C-5 position re-establishes the aromaticity of the ring, yielding the 5-bromo-1-methyluracil product.

In some cases, particularly when using reagents like N-bromosuccinimide (NBS), the reaction may involve a radical pathway to generate the bromine molecule, which then participates in the electrophilic substitution.[2] Under aqueous acidic conditions, the reaction can proceed through the formation of a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate, which then undergoes acid-catalyzed dehydration to yield the final 5-bromouracil derivative.[3]

Experimental Protocols

Several methods have been developed for the bromination of uracil and its derivatives. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the product.

Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method offers high yields and purity.

  • Reagents: 1-methyluracil, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), glacial acetic acid, acetic anhydride.

  • Procedure:

    • Suspend 1-methyluracil in a mixture of glacial acetic acid and acetic anhydride in a reaction flask.

    • Heat the suspension to 50°C with stirring.

    • Add DBDMH portion-wise to the reaction mixture.

    • Continue stirring at 50°C for approximately 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and dilute it with an appropriate solvent like ethyl acetate to precipitate the product.

    • Collect the solid product by filtration and dry it to obtain 5-bromo-1-methyluracil.[4]

Bromination using N-Bromosuccinimide (NBS) with Visible Light

A greener and more rapid method utilizing visible light has been reported.[2]

  • Reagents: 1-methyluracil, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve 1-methyluracil and NBS in acetonitrile in a suitable photoreactor.

    • Irradiate the reaction mixture with visible light at a constant photon flux.

    • Monitor the reaction until completion.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 5-bromo-1-methyluracil.[2]

Bromination using Bromine in Acetic Acid

A traditional method for the bromination of uracil derivatives.

  • Reagents: 1-methyluracil, bromine (Br₂), glacial acetic acid.

  • Procedure:

    • Dissolve 1-methyluracil in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

    • Stir the mixture for several hours until the reaction is complete.

    • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

Quantitative Data

The efficiency of the electrophilic bromination of uracil derivatives is highly dependent on the chosen methodology. The following table summarizes representative quantitative data from the literature for the bromination of uracil and its derivatives.

Starting MaterialBrominating AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
UracilDBDMHAcetic Acid / Acetic Anhydride501.599.9[4]
Uracil DerivativesNBSAcetonitrileRoom Temp (with visible light)VariesHigh[2]
6-MethyluracilKBr / H₂O₂20% Sulfuric AcidRoom Temp2085[3]
6-MethyluracilNBSAcetic Acid1001.5High[3]
UridineSMBI / NaN₃10% H₂O-CH₃CNRoom Temp0.594[5]
2'-DeoxyuridineSMBI / NaN₃10% H₂O-CH₃CNRoom TempN/A90[5]

Note: SMBI = Sodium Monobromoisocyanurate

Visualizations

General Reaction Scheme

G Electrophilic Bromination of 1-Methyluracil cluster_reactants Reactants cluster_products Product 1-Methyluracil 5-Bromo-1-methyluracil 1-Methyluracil->5-Bromo-1-methyluracil Solvent, Catalyst, Δ or hν Brominating_Agent Brominating Agent (e.g., Br₂, NBS, DBDMH)

Caption: General reaction scheme for the electrophilic bromination of 1-methyluracil.

Experimental Workflow

G General Experimental Workflow A 1. Mix 1-Methyluracil and Solvent B 2. Add Brominating Agent A->B C 3. Reaction (Heating/Irradiation) B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Work-up and Isolation (Filtration/Extraction) D->E F 6. Purification (Recrystallization/Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A generalized workflow for the synthesis and purification of 5-bromo-1-methyluracil.

Conclusion

The electrophilic bromination of 1-methylpyrimidine-2,4(1H,3H)-dione is a well-established and crucial transformation in organic synthesis. While the inherent electronic properties of the pyrimidine ring pose a challenge, the activating nature of the dione functionality allows for regioselective bromination at the C-5 position. Modern methods, including the use of solid brominating agents and photochemical techniques, offer high yields and improved safety profiles over traditional methods. The resulting 5-bromo-1-methyluracil is a valuable intermediate for the development of novel therapeutic agents, highlighting the importance of understanding and optimizing this fundamental reaction.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a key synthetic intermediate in the development of a wide range of biologically active molecules. The bromine atom at the C5 position is susceptible to nucleophilic substitution, providing a versatile handle for the introduction of diverse functional groups. This document provides detailed protocols for several common and powerful nucleophilic substitution reactions on this compound, including palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions. These methods are essential for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery.

Reaction Overview

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carbonyl groups, facilitates nucleophilic attack at the C5 position. While direct nucleophilic aromatic substitution can occur with some strong nucleophiles, transition metal-catalyzed cross-coupling reactions have become the methods of choice due to their broad substrate scope, high efficiency, and milder reaction conditions. The most common and effective methods for the functionalization of this compound are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl groups.

  • Palladium-Catalyzed Sonogashira Coupling: For the formation of C-C bonds with alkynyl groups.

  • Copper-Catalyzed Ullmann Condensation: For the formation of C-O and C-N bonds.

  • Direct Substitution with Thiolates: For the formation of C-S bonds.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are representative examples, and optimization of reaction conditions may be necessary for specific substrates.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination

EntryAmine NucleophilePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901680-90
4PiperidinePd(OAc)₂ (2)DavePhos (4)LHMDSTHF652475-88

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O801280-92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/EtOH/H₂O901085-95
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001678-88
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-CsFTHF70870-85

Table 3: Palladium-Catalyzed Sonogashira Coupling

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80685-95
2Propargyl alcoholPd(PPh₃)₄ (4)CuI (8)i-Pr₂NEtTHFRT1275-88
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrile60880-90
41-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene901070-85

Table 4: Copper-Catalyzed Ullmann Condensation

EntryNucleophileCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)L-proline (20)K₂CO₃DMSO1102460-75
24-MethoxyphenolCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃NMP1301865-80
3ImidazoleCuI (15)DMEDA (30)K₃PO₄Dioxane1002455-70
4AnilineCu(acac)₂ (10)-K₂CO₃Pyridine1203650-65

Table 5: Direct Nucleophilic Substitution with Thiolates

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF80670-85
2EthanethiolNaHTHFRT465-80
3Benzyl mercaptanCs₂CO₃Acetonitrile60875-90

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be anhydrous, and reagents should be of high purity. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-(morpholino)-1-methylpyrimidine-2,4(1H,3H)-dione.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80 °C with stirring for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-methyl-5-phenylpyrimidine-2,4(1H,3H)-dione.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat this cycle three times).

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 80 °C with stirring for 6 hours.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(phenylethynyl)pyrimidine-2,4(1H,3H)-dione.

Protocol 4: Copper-Catalyzed Ullmann Condensation of this compound with Phenol

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add this compound, phenol, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 1-methyl-5-phenoxypyrimidine-2,4(1H,3H)-dione.

Protocol 5: Direct Nucleophilic Substitution of this compound with Thiophenol

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃ in anhydrous DMF.

  • Add thiophenol to the mixture.

  • Heat the reaction to 80 °C with stirring for 6 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione.

Mandatory Visualization

Experimental_Workflow reactant_node reactant_node catalyst_node catalyst_node product_node product_node process_node process_node A Start: this compound B Select Nucleophile (Amine, Boronic Acid, Alkyne, Phenol, Thiol) A->B C1 Buchwald-Hartwig Amination B->C1 Amine C2 Suzuki-Miyaura Coupling B->C2 Boronic Acid C3 Sonogashira Coupling B->C3 Alkyne C4 Ullmann Condensation B->C4 Phenol/Amine C5 Direct Substitution B->C5 Thiol D1 Pd Catalyst + Ligand + Base C1->D1 D2 Pd Catalyst + Base C2->D2 D3 Pd Catalyst + Cu(I) + Base C3->D3 D4 Cu Catalyst + Ligand + Base C4->D4 D5 Base C5->D5 E Reaction Setup (Inert Atmosphere, Anhydrous Solvent) D1->E D2->E D3->E D4->E D5->E F Heating & Stirring (Monitor by TLC/LC-MS) E->F G Work-up (Quenching, Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Final Product: 5-substituted-1-methyluracil H->I

Caption: General workflow for nucleophilic substitution on this compound.

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving indispensable in medicinal chemistry for the synthesis of novel therapeutics.[2] 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a valuable building block. Its functionalization at the C5 position with various aryl and heteroaryl groups via Suzuki coupling allows for the generation of diverse libraries of 5-aryl-1-methyluracil derivatives. These derivatives are of significant interest due to their wide range of biological activities, including potential as antiviral, anticancer, and antibacterial agents.[3][4]

This document provides detailed application notes and experimental protocols for conducting Suzuki coupling reactions with this compound, including both conventional and microwave-assisted methods.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-1-methyluracil, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 5-aryl-1-methyluracil product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

A base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Data Presentation: Reaction Conditions and Yields

The successful synthesis of 5-aryl-1-methyluracils via Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions and yields for the coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF100890-98
33-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O (10:1)110688-96
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)851675-85
54-Acetylphenylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)1,4-Dioxane100492-99
63-Pyridinylboronic acidPd(dppf)Cl₂ (4)K₂CO₃ (2.5)Acetonitrile/H₂O (5:1)801870-80

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask or Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyluracil.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent suitable for microwave heating (e.g., Ethanol, DMF, or 1,4-Dioxane/H₂O)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 15-40 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (5-Bromo-1-methyluracil, Arylboronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Solvent (Palladium Catalyst, Degassed Solvent) B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product (5-Aryl-1-methyluracil) H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromo-1-methyluracil.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription Translocation Inhibitor 5-Aryl-1-methyluracil (Potential Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: Potential inhibition of a kinase signaling pathway by 5-aryl-1-methyluracil derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1-methyluracil derivatives from this compound. The choice of reaction conditions, particularly the catalyst system and the use of microwave irradiation, can be tailored to achieve high yields and short reaction times. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of these valuable compounds for further investigation in drug discovery and development programs. The ability of these compounds to potentially act as kinase inhibitors highlights their relevance in the search for new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a versatile scaffold in medicinal chemistry for the development of novel antiviral agents. As a derivative of uracil, a key component of nucleic acids, its analogues can interfere with viral replication processes. The bromine atom at the C5 position serves as a convenient handle for introducing a variety of functional groups, leading to the synthesis of diverse compound libraries for antiviral screening.

These application notes provide detailed protocols for the synthesis of antiviral compounds derived from this compound, along with a summary of their antiviral activity and an overview of their mechanism of action.

Synthesis of N3-Acyclic Nucleoside Analogues

A primary strategy for developing antiviral compounds from 5-bromo-1-methyluracil is the introduction of acyclic side chains at the N3 position. These modifications mimic the sugar moiety of natural nucleosides and can lead to compounds that are recognized by viral polymerases.

Experimental Protocol: N3-Alkylation of 5-Bromo-1-methyluracil

This protocol describes a general procedure for the N3-alkylation of 5-bromo-1-methyluracil with various alkylating agents.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkylating agent (e.g., 1-bromo-3-chloropropane, 1,3-dibromopropane)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Antiviral Activity of 5-Bromo-1-methyluracil Derivatives

The synthesized derivatives of 5-bromo-1-methyluracil have shown promising activity against a range of viruses, particularly those in the Herpesviridae family. The antiviral efficacy is typically evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or viral replication.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative N3-substituted 5-bromo-1-methyluracil derivatives against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).

Compound IDR Group (at N3)VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 -CH₂CH₂CH₂ClVZV1.2>100>83
2 -CH₂CH₂CH₂BrVZV0.9>100>111
3 -CH₂CH=CH₂HSV-15.6>100>18

*EC₅₀: 50% effective concentration required to inhibit viral replication. *CC₅₀: 50% cytotoxic concentration. *SI: Selectivity Index (CC₅₀/EC₅₀).

Mechanism of Action

The antiviral activity of nucleoside analogues derived from 5-bromouracil is primarily attributed to their ability to act as chain terminators of viral DNA or RNA synthesis. After entering the host cell, these compounds are typically phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate analogue is then recognized by the viral polymerase and incorporated into the growing nucleic acid chain. The absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.

Furthermore, some pyrimidine biosynthesis inhibitors have been shown to induce an antiviral state within the host cell by stimulating the expression of interferon-stimulated genes (ISGs). This induction can be independent of type 1 interferon production and is often mediated by the transcription factor IRF1. This dual mechanism of direct viral inhibition and host-mediated antiviral response makes these compounds particularly promising.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antiviral evaluation of 5-bromo-1-methyluracil derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_screening Antiviral Screening A 5-Bromo-1-methyluracil B N3-Alkylation A->B K2CO3, DMF, Alkylating Agent C Crude Product B->C D Column Chromatography C->D E Pure Compound D->E F NMR, Mass Spec, Elemental Analysis E->F G Cell Culture E->G H Virus Infection G->H I Compound Treatment H->I J Antiviral Assay (e.g., CPE, Plaque Reduction) I->J K Cytotoxicity Assay (e.g., MTT) I->K L Data Analysis (EC50, CC50, SI) J->L K->L

Caption: General workflow for synthesis and antiviral testing.

Proposed Mechanism of Action: Inhibition of Viral Replication

This diagram illustrates the proposed mechanism of action for an N3-acyclic nucleoside analogue of 5-bromo-1-methyluracil.

G cluster_cell Infected Host Cell A N3-Acyclic Analogue (Prodrug) B Phosphorylation (Viral/Host Kinases) A->B C Active Triphosphate Analogue B->C D Viral Polymerase C->D Competitive Inhibition E Viral DNA/RNA Replication C->E Incorporation D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

Caption: Mechanism of viral replication inhibition.

Host-Mediated Antiviral Response Pathway

This diagram illustrates how pyrimidine biosynthesis inhibitors can induce a host-mediated antiviral response.

G cluster_host Host Cell A Pyrimidine Biosynthesis Inhibitor B Inhibition of Pyrimidine Synthesis A->B C Depletion of Pyrimidine Pool B->C D Cellular Stress Response C->D E IRF1 Activation D->E F Transcription of Interferon-Stimulated Genes (ISGs) E->F G Antiviral State F->G

Caption: Host-mediated antiviral response pathway.

Application Notes and Protocols: 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a key precursor in the synthesis of a variety of derivatives with significant potential as anticancer agents. The bromine atom at the 5-position serves as a versatile handle for introducing diverse chemical moieties, leading to compounds that can effectively inhibit tumor growth. These derivatives often act as antimetabolites, interfering with DNA and RNA synthesis, crucial processes for rapidly proliferating cancer cells.[1] This document provides detailed application notes on the synthesis of anticancer agents from this precursor, protocols for evaluating their efficacy, and a summary of their biological activity.

Synthesis of Anticancer Agents

A prominent derivative synthesized from 5-bromouracil is 5-bromo-1-mesyluracil (BMsU). The synthesis of BMsU has been optimized for large-scale preparation and can be achieved through several methods.[2]

Experimental Protocol: Synthesis of 5-bromo-1-mesyluracil (BMsU)

This protocol describes the synthesis of BMsU from 5-bromouracil.

Materials:

  • 5-bromouracil

  • Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Acetonitrile

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide)

  • Standard laboratory glassware and purification equipment

Procedure:

There are two primary methods for the synthesis of BMsU:

Method 1: Reaction with MsCl in Pyridine [2]

  • Dissolve 5-bromouracil in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl) to the stirred solution.

  • Allow the reaction to proceed for a specified time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Condensation of Silylated 5-bromouracil with MsCl [2][3]

  • Suspend 5-bromouracil in acetonitrile.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat the mixture to form the silylated derivative.

  • Cool the reaction mixture and add methanesulfonyl chloride (MsCl).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to yield BMsU.

Synthesis Workflow

Precursor This compound Method1 Method 1: Reaction with MsCl in Pyridine Precursor->Method1 Pyridine, MsCl Method2 Method 2: Silylation followed by condensation with MsCl Precursor->Method2 1. Silylating Agent 2. MsCl, Acetonitrile Derivative Anticancer Agent (e.g., 5-bromo-1-mesyluracil) Method1->Derivative Method2->Derivative

Caption: Synthetic routes to anticancer agents from the precursor.

Biological Activity and Mechanism of Action

Derivatives of this compound exhibit their anticancer effects primarily through the inhibition of nucleic acid synthesis. As analogs of natural pyrimidines, they can be incorporated into cellular metabolic pathways, leading to the disruption of DNA and RNA production and ultimately, cell death.

5-bromo-1-mesyluracil (BMsU) has been shown to inhibit DNA and RNA synthesis in HeLa (human cervix carcinoma) cells.[2] Its antitumor activity is linked to the inhibition of enzymes crucial for the metabolism of tumor cells.[2][3]

Proposed Mechanism of Action

Drug 5-bromo-1-methyluracil Derivative Metabolism Cellular Metabolism Drug->Metabolism Inhibition Inhibition Drug->Inhibition NucleicAcid DNA & RNA Synthesis Metabolism->NucleicAcid Apoptosis Apoptosis / Cell Death NucleicAcid->Apoptosis disruption leads to Inhibition->NucleicAcid

Caption: Inhibition of nucleic acid synthesis by derivatives.

Quantitative Data

The anticancer activity of derivatives of this compound is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
5-bromo-1-mesyluracil (BMsU)HeLaN/AN/A[2]
In vivo study with BMsUMouse anaplastic mammary carcinomaTumor growth reduction50 mg/kg dose[2][3]

Note: Specific IC50 values for BMsU were not provided in the searched literature, but its inhibitory effect on DNA and RNA synthesis was confirmed.

Experimental Protocols for Biological Assays

The following are standard protocols for evaluating the anticancer activity of synthesized compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT Assay Workflow

Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate1 Incubate Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 AddSol Add Solubilization Solution Incubate2->AddSol Read Measure Absorbance AddSol->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution (containing RNase)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound for a specified time.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Conclusion

This compound is a valuable and versatile precursor for the development of novel anticancer agents. The synthetic routes to its derivatives are well-established, and a suite of robust biological assays is available to characterize their anticancer properties. The primary mechanism of action for many of these compounds involves the disruption of DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Further research into the synthesis and evaluation of new derivatives based on this scaffold holds significant promise for the discovery of more potent and selective cancer therapeutics.

References

Application Notes & Protocols for HPLC Analysis of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed high-performance liquid chromatography (HPLC) method for the purity determination of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is designed to be accurate, precise, and robust, ensuring reliable quantification of the main component and potential impurities. The protocol is based on established methods for structurally similar compounds, such as halogenated pyrimidine derivatives.[1][2]

Principle

The method employs reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase composed of a phosphate buffer and an organic modifier. This composition allows for the effective separation of the polar analyte from non-polar and closely related impurities. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.[1][2] The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 50 mM KH₂PO₄ (pH adjusted to 5.0 with orthophosphoric acid) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 6.8 g of KH₂PO₄ and dissolve it in 800 mL of HPLC grade water.

  • Adjust the pH to 5.0 ± 0.05 with orthophosphoric acid.

  • Add 200 mL of acetonitrile and mix thoroughly.

  • Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution has a concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of the sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 3: Example Data for Purity Analysis

Sample IDInjectionRetention Time (min)Peak AreaPurity (%)
Standard15.211254321N/A
Sample A15.23124876599.54
Sample A25.22124910299.56
Average 99.55

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow for determining the purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sys_suit System Suitability Test prep_std->sys_suit prep_sample Sample Solution Preparation injection Sample Injection prep_sample->injection equilibration->sys_suit sys_suit->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (260 nm) chromatography->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation result Final Purity Report calculation->result

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 1-methyl-5-bromouracil, is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The efficient and scalable production of this building block is crucial for drug development and manufacturing. This document provides detailed application notes and a protocol for the large-scale synthesis of this compound, focusing on a modern, visible light-induced bromination method that offers high efficiency, scalability, and improved safety and environmental profiles compared to traditional methods.

Overview of Synthetic Approach

The recommended large-scale synthesis involves the direct bromination of 1-methylpyrimidine-2,4(1H,3H)-dione (1-methyluracil) using N-bromosuccinimide (NBS) as the brominating agent. The reaction is promoted by visible light, which allows for milder reaction conditions and avoids the use of harsh or hazardous reagents. This photochemical method has been demonstrated to be highly scalable, with potential productivity reaching up to 1.2 kg per day in a continuous flow setup.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and related brominated uracil derivatives.

Table 1: Reactants and Solvents for Large-Scale Synthesis

Component Molecular Formula Molar Mass ( g/mol ) Role Recommended Grade
1-MethyluracilC₅H₆N₂O₂126.11Starting Material>98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent>98%, recrystallized
AcetonitrileCH₃CN41.05SolventAnhydrous, >99.8%

Table 2: Reaction Parameters and Yields for Photochemical Bromination

Parameter Value/Range Notes Reference
Reaction ScaleMilligram to multi-gramThe process is demonstrably scalable.[1][2]
Maximum ProductivityUp to 1.2 kg/day Achieved using a falling film looping photoreactor.[1][2]
Light SourceVisible Light (e.g., 435-445 nm LEDs)Eliminates the need for UV radiation or chemical initiators.[3]
TemperatureAmbient to 77°CThe specific optimal temperature may vary with the reactor setup.[3]
Reaction TimeMinutes to hoursSignificantly shorter in continuous flow systems compared to batch.[4][5]
YieldGood to ExcellentSpecific yield for 1-methyl-5-bromouracil is expected to be high based on analogous reactions.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the large-scale synthesis of this compound.

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification cluster_final Final Product A 1-Methyluracil D Mixing of Reactants A->D B N-Bromosuccinimide (NBS) B->D C Anhydrous Acetonitrile C->D E Irradiation with Visible Light in a Flow Reactor D->E F Solvent Removal E->F G Recrystallization F->G H Filtration and Drying G->H I 5-Bromo-1-methylpyrimidine- 2,4(1H,3H)-dione H->I

Caption: Experimental workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocol: Large-Scale Photochemical Bromination

This protocol is adapted from the principles of scalable visible light-induced bromination of uracil derivatives.[1][2] The quantities provided are for a target synthesis of approximately 1 kg of the final product.

Materials and Equipment:

  • 1-Methyluracil (approx. 0.62 kg)

  • N-Bromosuccinimide (NBS) (approx. 0.9 kg)

  • Anhydrous Acetonitrile (approx. 20 L)

  • Large-scale photochemical flow reactor equipped with visible light LEDs (e.g., 435-445 nm)

  • Pumps for continuous flow

  • Large-volume rotary evaporator

  • Large-scale recrystallization vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Preparation of the Reactant Solution:

    • In a suitable, dry, and inerted mixing vessel, dissolve 1-methyluracil in anhydrous acetonitrile.

    • Carefully add N-bromosuccinimide to the solution. Note: It is recommended to freshly recrystallize NBS before use to remove any succinimide or bromine impurities that could lead to side reactions.[6]

    • Stir the mixture until all solids are dissolved. This solution will be the feed for the photochemical reactor.

  • Photochemical Reaction:

    • Set up the continuous flow photochemical reactor according to the manufacturer's instructions. Ensure the visible light source is operational and the reactor temperature can be monitored and controlled.

    • Pump the reactant solution through the reactor at a predetermined flow rate. The optimal flow rate and residence time will depend on the specific reactor volume and light intensity and should be optimized on a smaller scale first.

    • The reaction is typically rapid, and the progress can be monitored by in-line analytics (if available) or by collecting samples at the reactor outlet for analysis (e.g., by HPLC or TLC).

  • Work-up and Product Isolation:

    • Collect the output from the reactor in a large receiving vessel.

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a large-volume rotary evaporator.

    • The resulting crude solid contains the desired product and succinimide as a byproduct.

  • Purification by Recrystallization:

    • Transfer the crude solid to a large recrystallization vessel.

    • Add a suitable solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture with water) and heat the mixture with stirring to dissolve the solid. The optimal solvent system should be determined on a small scale.

    • Once dissolved, allow the solution to cool slowly to induce crystallization of the pure product. Cooling to 0-5 °C will maximize the yield.

    • The succinimide byproduct is generally more soluble and will remain in the mother liquor.

  • Filtration and Drying:

    • Collect the crystalline product by filtration.

    • Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • The photochemical reactor should be operated with appropriate safety shielding for the light source.

  • Follow all standard laboratory safety procedures for handling chemicals and operating equipment.

References

Application Notes and Protocols: Derivatization of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a derivative of 1-methyluracil, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The bromine atom at the C5 position is a key functional handle that allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. This derivatization is crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for identifying new lead candidates with enhanced biological activity. The resulting derivatives have shown significant potential as both anticancer and antiviral agents, primarily acting as antimetabolites that interfere with nucleic acid synthesis and other vital cellular processes.

This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as protocols for the biological screening of the resulting compounds.

Data Presentation

Anticancer Activity of 1-Methyl-5-Substituted Uracil Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives of 1-methyluracil.

Compound/DerivativeCell LineIC50 (µM)Reference
1,3-bis(cyclohexylmethyl)-5-iodouracilHepG216.5[1]
1,3-bis(cyclohexylmethyl)-5-iodouracilA54933.0[1]
1-(Cyclohexylmethyl)-5-iodouracilT47D20.0[1]
1-(Cyclohexylmethyl)-5-iodouracilKB35.0[1]
1-(Cyclohexylmethyl)-5-iodouracilHepG236.0[1]
1-(Cyclohexylmethyl)-5-iodouracilHeLa46.0[1]
5-((4'-tert-Butylphenyl)amino)uracil--[2]
5-((4'-Heptylphenyl)amino)uracil--[2]
7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[2][3][4]triazolo[1,5-a]pyrimidineBel-740212.3[5]
7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[2][3][4]triazolo[1,5-a]pyrimidineHT-10806.1[5]

Note: Data for directly analogous 1-methyl derivatives is limited in publicly available literature; the table includes closely related structures to indicate the potential of this scaffold.

Antiviral Activity of 1-Methyl-5-Substituted Uracil Derivatives

The following table summarizes the in vitro antiviral activity of various derivatives of 1-methyluracil.

Compound/DerivativeVirusIC50/EC50 (µg/mL)Reference
(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedioneVZV (Kawaguchi strain)0.027[6]
(1'S,2'R)-5-[(E)-2-chloroethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedioneVZV (Kawaguchi strain)0.070[6]
(1'S,2'R)-5-[(E)-2-iodoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedioneVZV (Kawaguchi strain)0.054[6]
1-Cyclobutyl-5-(2-bromovinyl)uracilVZVPotent inhibitor[7]
1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracilSimplexvirus-[8]

Note: The table includes derivatives with substitutions at the N1 position with groups other than methyl to demonstrate the antiviral potential of the broader class of 5-substituted uracils.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-2.0 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the palladium source, and the phosphine ligand. Seal the vessel with a rubber septum or cap.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the base. Add the anhydrous solvent via syringe. Finally, add the amine via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle. Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base was used. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.[9][10][11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: In Vitro Antiviral Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of the synthesized compounds against a specific virus.[2][3][6]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock of known titer

  • Complete cell culture medium

  • Serum-free medium

  • 96-well or 24-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed the host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. Mix each compound dilution with a known amount of virus (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizations

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound B Derivatization Reaction (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Library of 1-Methyl-5-substituted Uracil Derivatives B->C D In Vitro Anticancer Assay (e.g., MTT Assay) C->D E In Vitro Antiviral Assay (e.g., Plaque Reduction Assay) C->E F Hit Identification D->F E->F G Lead Optimization F->G

Caption: General workflow for the synthesis and screening of derivatives.

G Compound 5-Substituted Uracil Derivative TS Thymidylate Synthase Compound->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of uracil derivatives.

G Compound 5-Substituted Uracil Derivative Intracellular_Activation Intracellular Phosphorylation Compound->Intracellular_Activation Triphosphate_Analog Triphosphate Analog Intracellular_Activation->Triphosphate_Analog Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate_Analog->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Inhibition_Replication Inhibition of Viral Replication Viral_Replication->Inhibition_Replication Disruption leads to

Caption: Potential antiviral mechanism of uracil derivatives.

References

Application Notes and Protocols for the N-Alkylation of 5-Bromouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 5-bromouracil, a critical modification in the synthesis of various bioactive compounds. The protocols outlined below describe two distinct methodologies: a classical thermal alkylation and a microwave-assisted synthesis, offering flexibility in terms of available equipment and desired reaction times.

The strategic placement of alkyl groups on the nitrogen atoms of the uracil ring is a cornerstone of medicinal chemistry, enabling the modulation of a compound's pharmacological profile. N-substituted 5-bromouracil derivatives are valuable intermediates in the development of novel therapeutics, including antiviral and anticancer agents.

Data Presentation

The following table summarizes the key quantitative parameters for the two N-alkylation protocols described in this document, allowing for a direct comparison of the methodologies.

ParameterProtocol 1: Classical Thermal AlkylationProtocol 2: Microwave-Assisted Alkylation
Reaction Time 48 hours5 - 15 minutes
Temperature 80 °C150 °C
Typical Solvent Dimethyl sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Product Profile Mixture of N1- and N1,N3-disubstituted productsPredominantly N1-substituted product
Purification Silica Gel ChromatographySilica Gel Chromatography

Experimental Protocols

Protocol 1: Classical Thermal N-Alkylation of 5-Bromouracil

This protocol details a conventional heating method for the N-alkylation of 5-bromouracil, which typically yields a mixture of N1-monoalkylated and N1,N3-dialkylated products.[1]

Materials:

  • 5-Bromouracil

  • Alkyl halide (e.g., butyl bromide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromouracil (1.0 equivalent).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 to 2.2 equivalents, depending on the desired degree of alkylation) to the reaction mixture.

  • Attach a condenser to the flask and heat the reaction mixture to 80 °C.

  • Maintain the reaction at 80 °C with vigorous stirring for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to separate the N1-alkylated, N3-alkylated (if formed), and N1,N3-dialkylated products.

Protocol 2: Microwave-Assisted N-Alkylation of 5-Bromouracil

This protocol describes a rapid, microwave-assisted method for the N-alkylation of 5-bromouracil. This high-temperature, short-duration method often favors mono-alkylation at the N1 position.

Materials:

  • 5-Bromouracil

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stir bar, combine 5-bromouracil (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add a minimal amount of anhydrous DMF to create a slurry.

  • Add the alkyl halide (1.1 equivalents) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for a specified time (typically ranging from 5 to 15 minutes). The reaction progress can be optimized by varying the irradiation time.

  • After the irradiation is complete, allow the vial to cool to a safe temperature.

  • Dilute the reaction mixture with ethyl acetate and filter to remove the inorganic salts.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired N-alkylated 5-bromouracil derivative.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of 5-bromouracil.

experimental_workflow start Start: 5-Bromouracil reagents Add Base (e.g., K₂CO₃) & Solvent (e.g., DMSO/DMF) start->reagents alkyl_halide Add Alkyl Halide (R-X) reagents->alkyl_halide reaction Reaction Conditions alkyl_halide->reaction workup Aqueous Workup & Extraction reaction->workup Cooling purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl-5-Bromouracil purification->product

Caption: General workflow for the N-alkylation of 5-bromouracil.

References

Application of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a versatile chemical scaffold with significant applications in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyrimidine core of 5-bromo-1-methyluracil serves as a privileged structure in medicinal chemistry, mimicking the purine ring of ATP and enabling the design of competitive kinase inhibitors.

The strategic placement of a bromine atom at the 5-position of the 1-methyluracil core provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are instrumental in modern drug discovery, allowing for the facile and efficient introduction of diverse aryl and heteroaryl substituents. This chemical versatility enables the systematic exploration of the chemical space around the pyrimidine scaffold to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

A notable application of pyrimidine-based scaffolds is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through its involvement in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. The synthesis of potent and selective IRAK4 inhibitors often utilizes a 5-bromopyrimidine core to introduce key pharmacophoric elements that interact with the kinase's active site.

Featured Application: Synthesis of IRAK4 Inhibitors

This document outlines a synthetic strategy for a class of potent 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors, starting from this compound. The initial steps involve the conversion of the dione to a more reactive dichloropyrimidine intermediate, which then undergoes sequential nucleophilic aromatic substitution and a Suzuki coupling to yield the final inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of representative 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors, demonstrating the potency achievable with this scaffold.

Compound IDR Group (at 5-position)IRAK4 IC50 (nM)[1]TAK1 IC50 (nM)[1]
1 Pyridin-3-yl15320
2 1H-Pyrazol-4-yl8150
3 4-Fluorophenyl25>1000
4 Thiophen-3-yl12450

Note: The data presented is for analogous compounds synthesized from a similar 5-bromopyrimidine starting material.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2,4-dichloro-1-methylpyrimidine

This initial protocol describes the conversion of this compound to the more reactive 5-bromo-2,4-dichloro-1-methylpyrimidine intermediate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • To the stirred suspension, slowly add N,N-dimethylaniline (1.0 eq) at 0 °C (ice bath).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with toluene (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,4-dichloro-1-methylpyrimidine.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of a 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor[1]

This protocol details the subsequent steps to synthesize a representative IRAK4 inhibitor from the dichlorinated intermediate.

Step A: Nucleophilic Aromatic Substitution (SNAr) at C4

Materials:

  • 5-bromo-2,4-dichloro-1-methylpyrimidine (from Protocol 1)

  • Desired primary amine (e.g., (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide) (1.0 eq)[1]

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-bromo-2,4-dichloro-1-methylpyrimidine (1.0 eq) in DMF.

  • Add the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a 4-amino-5-bromo-2-chloro-1-methylpyrimidine derivative, can be purified by column chromatography or used directly in the next step.

Step B: Nucleophilic Aromatic Substitution (SNAr) at C2

Materials:

  • Product from Step A

  • Desired aniline (e.g., 3-aminobenzamide) (1.1 eq)[1]

  • Trifluoroacetic acid (TFA)

  • 1,4-Dioxane

Procedure:

  • Dissolve the product from Step A in 1,4-dioxane.

  • Add the aniline (1.1 eq) and a catalytic amount of TFA.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting 2,4-diamino-5-bromopyrimidine derivative by column chromatography.

Step C: Suzuki-Miyaura Cross-Coupling

Materials:

  • Product from Step B

  • Arylboronic acid or ester (e.g., pyridin-3-ylboronic acid) (1.2 eq)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine the 2,4-diamino-5-bromopyrimidine derivative from Step B, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 90-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitor by column chromatography on silica gel.

Visualizations

Signaling Pathway

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P NFkB NF-κB IKK_complex->NFkB Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Inhibitor IRAK4 Inhibitor (5-Aryl-2,4-diaminopyrimidine) Inhibitor->IRAK4 Inhibits Synthesis_Workflow Start This compound Step1 Protocol 1: Chlorination with POCl₃ Start->Step1 Intermediate1 5-bromo-2,4-dichloro-1-methylpyrimidine Step1->Intermediate1 Step2a Protocol 2, Step A: SNAr at C4 with R¹-NH₂ Intermediate1->Step2a Intermediate2 4-Amino-5-bromo-2-chloro- 1-methylpyrimidine Derivative Step2a->Intermediate2 Step2b Protocol 2, Step B: SNAr at C2 with R²-Ar-NH₂ Intermediate2->Step2b Intermediate3 2,4-Diamino-5-bromo- 1-methylpyrimidine Derivative Step2b->Intermediate3 Step2c Protocol 2, Step C: Suzuki Coupling with Ar-B(OH)₂ Intermediate3->Step2c Final_Product Final Product: 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor Step2c->Final_Product

References

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds from 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel heterocyclic compounds derived from 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a versatile scaffold for drug discovery. The protocols detailed herein leverage robust palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C5 position, a key modification for modulating biological activity. Furthermore, this document outlines standard assays for assessing the cytotoxic, and potential enzymatic inhibitory properties of the synthesized compounds.

Introduction to this compound in Drug Discovery

The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1] The targeted functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's therapeutic properties. This compound, also known as 5-bromo-1-methyluracil, serves as a valuable starting material for generating libraries of novel heterocyclic compounds. The bromine atom at the C5 position is amenable to various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and other substituents. This chemical tractability makes it an attractive scaffold for developing inhibitors of various enzymes, including kinases and thymidylate synthase, as well as potential antiviral and anticancer agents.[2][3]

Synthetic Protocols for Novel Heterocyclic Compounds

The following sections detail experimental protocols for the synthesis of 5-substituted-1-methyluracil derivatives via palladium-catalyzed cross-coupling reactions. These methods are foundational for creating a diverse library of compounds for biological screening.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl/Heteroaryl-1-methyluracils

The Suzuki-Miyaura reaction is a highly efficient method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] This protocol describes the coupling of this compound with various aryl and heteroaryl boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 5-Bromo-1-methyluracil - Aryl/Heteroaryl Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., Dioxane/Water) start->solvent atmosphere Establish Inert Atmosphere (Argon or Nitrogen) solvent->atmosphere heat Heat Reaction Mixture (e.g., 90-100 °C) atmosphere->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-1-methyluracil.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-1-methyluracil

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF90892
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101678
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O951088
Sonogashira Coupling for the Synthesis of 5-Alkynyl-1-methyluracils

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 5-alkynyl-1-methyluracil derivatives. These compounds are of interest for their potential antiviral and anticancer activities.[5]

Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (3-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling of 5-Bromo-1-methyluracil

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF25691
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtTHF50487
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF25882
41-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NMeCN601275
Heck Coupling for the Synthesis of 5-Alkenyl-1-methyluracils

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[6] This method can be employed to synthesize 5-alkenyl-1-methyluracil derivatives.

Protocol:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine or a more electron-rich ligand) (4-10 mol%).

  • Base and Alkene Addition: Add a base, typically an inorganic base like sodium carbonate (Na₂CO₃) or an organic base such as triethylamine (Et₃N) (1.5-2.5 equiv.), and the desired alkene (1.5-2.0 equiv.).

  • Solvent and Reaction: Add a polar aprotic solvent like DMF or NMP. Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Heck Coupling of 5-Bromo-1-methyluracil

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)PPh₃ (6)Et₃NDMF1202475
2Methyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)Na₂CO₃NMP1401868
3n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃DMA1302072
4AcrylonitrilePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1101665

Application Notes for Biological Evaluation

Following the synthesis of a library of novel 5-substituted-1-methyluracil derivatives, a preliminary biological evaluation is crucial to identify compounds with potential therapeutic value. The following protocols outline standard in vitro assays.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read calculate Calculate Cell Viability (%) read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation: Cytotoxicity of 5-Substituted-1-methyluracils (IC₅₀ in µM)

Compound5-Aryl/Alkenyl/Alkynyl SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1a Phenyl15.222.518.9
1b 4-Methoxyphenyl10.817.312.5
2a Phenylethynyl5.68.16.3
3a Styryl25.431.228.7
Potential Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[7] Compounds that show significant cytotoxicity can be further screened for their kinase inhibitory activity.

Signaling Pathway: A Potential Target - The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Pyrimidine-based compounds can be designed to target kinases within this pathway, such as PI3K, Akt, or mTOR.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Novel Pyrimidine Derivative Inhibitor->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Enzyme Inhibition Assay Protocol (General):

A variety of commercially available kinase assay kits can be used to determine the IC₅₀ values of the synthesized compounds against specific kinases (e.g., Akt, mTOR). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a specific antibody and a detection reagent that produces a fluorescent or luminescent signal.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Activity (IC₅₀ in µM)

CompoundAkt1 InhibitionmTOR Inhibition
1a > 50> 50
1b 45.338.9
2a 2.15.8
2b 1.53.2

Conclusion

The protocols and application notes provided herein offer a framework for the synthesis and initial biological evaluation of novel heterocyclic compounds derived from this compound. By employing robust synthetic methodologies and standardized biological assays, researchers can efficiently generate and screen diverse chemical libraries to identify lead compounds for further drug development. The versatility of the 1-methyluracil scaffold, coupled with the power of modern synthetic and screening techniques, holds significant promise for the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, also known as 5-bromo-1-methyluracil. There are two primary synthetic routes to this compound: the bromination of 1-methyluracil and the methylation of 5-bromouracil.

Route 1: Bromination of 1-Methyluracil

Issue 1: Low Yield of the Desired Product with Significant Impurities

  • Question: My reaction yield is low, and I am observing multiple spots on my TLC plate, some of which I suspect are over-brominated byproducts. How can I improve the selectivity and yield?

  • Answer: The formation of di-brominated byproducts is a common issue when brominating uracil derivatives, which can significantly lower the yield of the desired mono-brominated product and complicate purification. To address this, consider the following strategies:

    • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a large excess should be avoided.

    • Choice of Brominating Agent: Traditional methods using bromine in a polar solvent can have poor selectivity. Consider using a milder and more selective brominating agent. While not explicitly detailed for 1-methyluracil in the retrieved literature, a patent for a similar synthesis suggests that reagents like tetrabromocyclohexadienone could improve selectivity and reduce the formation of di-bromo byproducts.[1]

    • Reaction Conditions: Slowly add the brominating agent at a low temperature to control the reaction rate and minimize side reactions.

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to separate the desired 5-bromo-1-methyluracil from the starting material and di-brominated impurities by simple recrystallization. What purification methods are recommended?

  • Answer: When recrystallization is insufficient, column chromatography is often necessary to separate the mono-brominated product from starting material and di-brominated byproducts.[1] A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide the necessary separation. Careful monitoring of the fractions by TLC is crucial to isolate the pure product.

Route 2: Methylation of 5-Bromouracil

Issue 1: Formation of Multiple Methylated Isomers (Low Regioselectivity)

  • Question: My methylation reaction of 5-bromouracil is producing a mixture of products, likely the N1- and N3-methylated isomers. How can I selectively synthesize the N1-methylated product?

  • Answer: The presence of two nitrogen atoms in the pyrimidine ring that can be methylated is a key challenge. Achieving high regioselectivity for N1-methylation is critical for a good yield. The choice of reaction conditions, particularly the base and solvent, plays a crucial role:

    • Silylation of 5-Bromouracil: One effective method to direct methylation to the N1 position is to first silylate the 5-bromouracil. The silylated intermediate can then react with a methylating agent, which often shows a preference for the N1 position.[2]

    • Choice of Base and Solvent: The reaction of 5-bromouracil with a methylating agent like methyl iodide is typically carried out in the presence of a base such as potassium carbonate. The solvent can influence the reaction's regioselectivity. While specific data for 5-bromouracil is limited, studies on similar heterocyclic systems suggest that the reaction environment can favor one isomer over the other.

Issue 2: Incomplete Reaction and Low Conversion Rate

  • Question: The methylation reaction is sluggish, and a significant amount of 5-bromouracil remains unreacted. How can I drive the reaction to completion?

  • Answer: Low conversion can be due to several factors:

    • Insufficient Base: Ensure that an adequate amount of base is used to deprotonate the 5-bromouracil, which is necessary for the nucleophilic attack on the methylating agent.

    • Reaction Temperature: Increasing the reaction temperature may be necessary to improve the reaction rate. However, this should be done cautiously as it might also lead to the formation of more byproducts.

    • Choice of Methylating Agent: If methyl iodide is not effective, a more reactive methylating agent such as dimethyl sulfate or methyl triflate could be considered, though these are more hazardous and should be handled with appropriate care.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound in high yield?

A1: Both the bromination of 1-methyluracil and the methylation of 5-bromouracil are viable routes. The choice often depends on the availability and cost of the starting materials and the specific experimental capabilities. The methylation of 5-bromouracil, particularly with a silylation step to control regioselectivity, can be a very effective method for achieving a high yield of the desired N1-methylated product.[2]

Q2: What are the most common impurities I should look for in my final product?

A2: For the bromination route, the most common impurities are unreacted 1-methyluracil and 5,5-dibromo-1-methyluracil. For the methylation route, the primary impurity is the isomeric 5-bromo-3-methylpyrimidine-2,4(1H,3H)-dione, along with unreacted 5-bromouracil.

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes. Bromine and other brominating agents are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methylating agents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens and must also be handled with extreme care in a fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Synthetic Routes and Potential Yields

Synthetic RouteStarting MaterialKey ReagentsCommon Side ProductsReported/Expected YieldReference
Bromination 1-MethyluracilBromine, N-Bromosuccinimide (NBS)Di-brominated uracilModerate (can be low without optimization)[1]
Methylation 5-BromouracilMethyl iodide, Base (e.g., K₂CO₃)N3-methylated isomerModerate to High (improves with silylation)[2]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 1-Methyluracil (General Procedure)

This protocol is based on general bromination procedures for uracil derivatives, as a detailed, specific protocol for 1-methyluracil was not found in the search results.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyluracil (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, the reaction mixture can be poured into ice water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis via N1-Methylation of 5-Bromouracil (General Procedure)

This protocol is based on general N-alkylation procedures for uracil and related heterocycles.

  • Suspension: In a round-bottom flask, suspend 5-bromouracil (1.0 eq) and a base such as anhydrous potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Methylating Agent: Add methyl iodide (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture with stirring at a temperature between 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1- and N3-isomers.

Visualizations

Synthesis_Workflows cluster_0 Route 1: Bromination of 1-Methyluracil cluster_1 Route 2: Methylation of 5-Bromouracil A1 1-Methyluracil B1 Bromination (e.g., Br2, Acetic Acid) A1->B1 C1 Crude Product Mixture B1->C1 D1 Purification (Recrystallization or Chromatography) C1->D1 F1 Di-brominated byproduct C1->F1 Side Reaction E1 5-Bromo-1-methyluracil D1->E1 A2 5-Bromouracil B2 Methylation (e.g., CH3I, K2CO3, DMF) A2->B2 C2 Isomer Mixture B2->C2 D2 Purification (Column Chromatography) C2->D2 F2 5-Bromo-3-methyluracil C2->F2 Side Product E2 5-Bromo-1-methyluracil D2->E2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_route1 Troubleshooting: Bromination Route cluster_route2 Troubleshooting: Methylation Route start1 Low Yield/ Multiple Spots q1 Suspect Over-bromination? start1->q1 q2 Difficulty in Purification? start1->q2 sol1 Control Stoichiometry Use Milder Brominating Agent q1->sol1 Yes q1->q2 No sol2 Use Column Chromatography start2 Low Yield/ Isomer Mixture q3 Multiple Methylated Products? start2->q3 q4 Incomplete Reaction? start2->q4 sol3 Silylate 5-Bromouracil First Optimize Base/Solvent q3->sol3 Yes q3->q4 No sol4 Increase Temperature Use More Reactive Methylating Agent

Caption: Troubleshooting flowchart for the synthesis of 5-bromo-1-methyluracil.

References

Technical Support Center: Bromination of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyluracil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the bromination of 1-methyluracil?

A1: The primary and desired product of the bromination of 1-methyluracil is 5-bromo-1-methyluracil . This reaction is an electrophilic substitution where a bromine atom is introduced at the C5 position of the pyrimidine ring.

Q2: What are the most common side products observed in the bromination of 1-methyluracil?

A2: While direct studies on 1-methyluracil are limited, research on analogous compounds like 6-methyluracil and 1,3-dimethyluracil strongly suggests the formation of the following side products[1][2]:

  • 5,5-Dibromo-6-hydroxy-1-methyl-5,6-dihydrouracil: This is a common byproduct resulting from over-bromination and subsequent addition of water to the C6 position.

  • Unreacted 1-Methyluracil: Incomplete reaction can lead to the presence of starting material in the final product mixture.

  • 5,6-Dibromo-1-methyl-5,6-dihydrouracil: This can form through the addition of Br₂ across the 5,6-double bond, though it is less common in aqueous or protic solvents.

Q3: I am observing a very low yield of 5-bromo-1-methyluracil. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the brominating agent to 1-methyluracil can result in either an incomplete reaction or the formation of side products.

  • Decomposition of Product: Prolonged reaction times or high temperatures can lead to the degradation of the desired product.

  • Formation of Side Products: The formation of the side products mentioned in Q2 will inherently lower the yield of the desired 5-bromo-1-methyluracil.

  • Issues with Brominating Agent: The quality and reactivity of the brominating agent (e.g., old N-Bromosuccinimide) can affect the reaction outcome.

Q4: My TLC plate shows multiple spots after the reaction. How can I identify them?

A4: A typical TLC analysis of the reaction mixture might show the following (in order of increasing polarity, which may vary with the solvent system):

  • 5-bromo-1-methyluracil: This will be your main product spot.

  • 1-methyluracil: The starting material, which is generally more polar than the brominated product.

  • 5,5-Dibromo-6-hydroxy-1-methyl-5,6-dihydrouracil: This byproduct is typically more polar than both the starting material and the desired product due to the hydroxyl group.

It is recommended to run a co-spot of the reaction mixture with the starting material to confirm the identity of the unreacted 1-methyluracil spot.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of Unreacted Starting Material
Potential Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction progress using TLC. If the starting material spot persists, consider extending the reaction time.
Low Reaction Temperature Ensure the reaction is being conducted at the optimal temperature as specified in the protocol. If necessary, a slight increase in temperature might be beneficial, but be cautious of potential side product formation.
Inadequate Amount of Brominating Agent Check the stoichiometry of your reagents. Ensure that you are using a slight excess of the brominating agent (e.g., 1.1 equivalents).
Poor Quality of Brominating Agent If using NBS, ensure it is fresh and has been stored properly. Impure NBS can be less reactive.
Issue 2: Formation of a More Polar Side Product (Likely 5,5-Dibromo-6-hydroxy-1-methyl-5,6-dihydrouracil)
Potential Cause Troubleshooting Step
Excess Brominating Agent Use no more than a slight excess (e.g., 1.1 equivalents) of the brominating agent to minimize over-bromination.
Presence of Water While some protocols use aqueous conditions, an excess of water can promote the formation of the hydroxylated byproduct. If possible, use a less aqueous solvent system.
Prolonged Reaction Time Once the starting material is consumed (as monitored by TLC), work up the reaction promptly to avoid further reactions.
Issue 3: Difficulty in Purifying the Product
Problem Suggested Solution
Co-elution of Product and Side Products on Silica Gel Try a different solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Alternatively, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can be an effective purification method.
Product is Contaminated with Succinimide (from NBS reaction) Succinimide is soluble in water. Washing the crude product with water during the workup should remove most of it.

Data Presentation

Table 1: Reaction Conditions for the Bromination of Uracil Derivatives

Substrate Brominating Agent Solvent Temperature Time Yield of 5-Bromo Product Reference
6-MethyluracilBr₂/H₂O₂Acetic AcidRoom Temp.1.5 h86%[3]
6-MethyluracilNBSAcetic Acid100°C1.5 h87%[3]
6-Chloro-3-methyluracilNBS (2.2 equiv)AcetonitrileRoom Temp. (Visible Light)1 h84%[4]
UracilBr₂Acetic Acid50°C5 h-[5]

Experimental Protocols

Protocol 1: Bromination of 1-Methyluracil with Bromine in Acetic Acid

This protocol is a general method adapted for 1-methyluracil based on the bromination of other aromatic compounds[5].

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 1-methyluracil (1.0 eq).

  • Addition of Solvent and Catalyst: Add glacial acetic acid to dissolve the 1-methyluracil.

  • Addition of Bromine: From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with stirring.

  • Reaction: Heat the reaction mixture on a steam bath with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system).

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 5-bromo-1-methyluracil.

Protocol 2: Bromination of 1-Methyluracil using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for the bromination of other uracil derivatives[3].

  • Setup: In a round-bottom flask, dissolve 1-methyluracil (1.0 eq) in glacial acetic acid.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq) to the solution.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-100°C) and monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into water.

  • Purification: Collect the precipitate by filtration. Wash the solid with water to remove succinimide. The crude product can be further purified by recrystallization.

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 1-Methyluracil 1-Methyluracil Intermediate_1 Intermediate_1 1-Methyluracil->Intermediate_1 + Br+ 5-Bromo-1-methyluracil 5-Bromo-1-methyluracil Intermediate_1->5-Bromo-1-methyluracil - H+ Intermediate_2 Intermediate_2 5-Bromo-1-methyluracil->Intermediate_2 + Br+ Dibromo_Intermediate Dibromo_Intermediate Intermediate_2->Dibromo_Intermediate + H2O 5,5-Dibromo-6-hydroxy-1-methyl-5,6-dihydrouracil 5,5-Dibromo-6-hydroxy-1-methyl-5,6-dihydrouracil Dibromo_Intermediate->5,5-Dibromo-6-hydroxy-1-methyl-5,6-dihydrouracil - H+ Troubleshooting_Workflow cluster_outcomes cluster_solutions_sm cluster_solutions_sp Start Bromination Reaction of 1-Methyluracil TLC Analyze Reaction Mixture by TLC Start->TLC Clean_Product Clean Product Spot TLC->Clean_Product Desired Outcome Starting_Material Significant Starting Material Spot TLC->Starting_Material Incomplete Reaction Polar_Side_Product Significant Polar Side Product Spot TLC->Polar_Side_Product Side Reaction Workup Proceed to Workup and Purification Clean_Product->Workup Increase_Time Increase Reaction Time Starting_Material->Increase_Time Increase_Temp Increase Temperature Starting_Material->Increase_Temp Check_Reagents Check Reagent Stoichiometry/Quality Starting_Material->Check_Reagents Reduce_Bromine Reduce Amount of Brominating Agent Polar_Side_Product->Reduce_Bromine Control_Water Control Water Content Polar_Side_Product->Control_Water Reduce_Time Reduce Reaction Time After Completion Polar_Side_Product->Reduce_Time

References

Technical Support Center: Purification of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (also known as 5-bromo-1-methyluracil). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route. If synthesized by the bromination of 1-methyluracil, potential impurities include unreacted 1-methyluracil, di-brominated byproducts, and residual brominating agents (e.g., N-bromosuccinimide or bromine).[1][2] Acetic acid is also a common solvent in such reactions and its residue might be present.[2]

Q2: What is a suitable starting point for developing a purification strategy?

A2: A good starting point is to assess the purity of the crude product by Thin Layer Chromatography (TLC) and ¹H NMR. Based on the impurity profile, you can decide between recrystallization, column chromatography, or a combination of both.

Q3: What is the expected appearance and melting point of pure this compound?

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q: My compound does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

A: This indicates poor solubility. You can try a different solvent or a solvent mixture. For polar compounds like pyrimidine derivatives, polar solvents like ethanol, methanol, or water are often good starting points.[3] If the compound is still insoluble, adding a small amount of a co-solvent in which it is more soluble (e.g., dichloromethane or ethyl acetate) can help.

Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To remedy this, try the following:

  • Use more solvent: This will lower the saturation point.

  • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.

  • Seed crystals: Adding a tiny crystal of the pure compound can initiate crystallization.

  • Change the solvent system: A different solvent or solvent mixture may promote better crystal formation.

Q: After recrystallization, my product is still not pure according to TLC or NMR. What are the next steps?

A: If a single recrystallization is insufficient, you can try a second recrystallization with a different solvent system. However, if impurities have similar solubility profiles to your product, column chromatography is a more effective purification method.

Column Chromatography Issues

Q: I'm not sure which solvent system to use for column chromatography. Where do I start?

A: The ideal solvent system should give your desired compound an Rf value of around 0.2-0.4 on a TLC plate for good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[4] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

Q: My compound is streaking on the TLC plate and the column. What is causing this?

A: Streaking is often caused by overloading the sample or poor solubility in the eluent. To resolve this:

  • Load less sample: Ensure the amount of crude material is appropriate for the column size.

  • Use a more polar eluent: This can improve the solubility of your compound on the silica gel.

  • Add a small amount of a polar modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.

Q: I'm having trouble separating my product from a very close-running impurity. How can I improve the separation?

A: To improve the resolution between closely eluting compounds:

  • Use a shallower solvent gradient: A slow, gradual increase in eluent polarity can improve separation.

  • Try a different solvent system: Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Use a longer column: A longer stationary phase provides more opportunities for separation.

  • Use finer silica gel: Smaller particle size silica can provide higher resolution.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₅H₅BrN₂O₂[General Chemical Knowledge]
Molecular Weight 205.01 g/mol [General Chemical Knowledge]
Commercial Purity ~95%[5][6]
Boiling Point (est.) 286.6°C at 760 mmHg[7]
¹H NMR of 1-methyluracil (starting material) in DMSO-d₆ δ 11.2 (br s, 1H, NH), 7.5 (d, 1H, H-6), 5.5 (d, 1H, H-5), 3.1 (s, 3H, N-CH₃)[Based on typical spectra of similar compounds]
¹H NMR of 5-bromouracil (related compound) in DMSO-d₆ δ 11.45 (s, 1H, NH), 11.21 (s, 1H, NH), 7.83 (s, 1H, H-6)[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, water, or mixtures like ethyl acetate/hexanes) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general framework for purification using silica gel.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be between 0.2 and 0.4.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_end End Crude Crude 5-bromo-1- methylpyrimidine-2,4(1H,3H)-dione Analysis Purity Assessment (TLC, ¹H NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Purity/ Good Crystallization Column Column Chromatography Analysis->Column Low Purity/ Complex Mixture Pure Pure Product Recrystallization->Pure Column->Recrystallization Further Polishing Column->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_column Column Chromatography Start Purification Issue Encountered R_Issue Issue with Recrystallization Start->R_Issue C_Issue Issue with Column Chromatography Start->C_Issue R_Solubility Poor Solubility R_Issue->R_Solubility R_Oiling Oiling Out R_Issue->R_Oiling R_Purity Low Purity R_Issue->R_Purity R_Sol1 Change Solvent/ Use Co-solvent R_Solubility->R_Sol1 R_Sol2 Slower Cooling/ Seed Crystals R_Oiling->R_Sol2 R_Sol3 Column Chromatography R_Purity->R_Sol3 C_Solvent Poor Separation C_Issue->C_Solvent C_Streaking Streaking C_Issue->C_Streaking C_Sol1 Optimize Eluent/ Gradient C_Solvent->C_Sol1 C_Sol2 Reduce Load/ Change Eluent C_Streaking->C_Sol2

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Coupling Reactions with 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and side products encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.

General Issues

Question 1: My reaction shows low or no conversion of the starting material. What are the common causes?

Answer: This is a frequent issue that can stem from several factors:

  • Catalyst Inactivity: The Palladium(0) active species may not have formed or has been deactivated. Ensure your palladium source and ligands are of good quality. Pre-catalysts, which are easier to activate, can be a good alternative.[1] Inadequate degassing can lead to oxidation and deactivation of the Pd(0) catalyst.[2]

  • Inhibitory Effects: The nitrogen atoms on the pyrimidine ring can coordinate with the palladium center, inhibiting catalytic activity.[3] Using ligands that are bulky and electron-rich can often overcome this issue.[4]

  • Poor Solubility: The starting materials, reagents, or inorganic base may have poor solubility in the chosen solvent, preventing them from participating effectively in the reaction.[5][6]

  • Incorrect Base: The base may be too weak to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling or deprotonation of the amine/alkyne).[6]

Question 2: I am observing a significant amount of debrominated 1-methyluracil as a side product. How can I prevent this?

Answer: Debromination (or hydrodehalogenation) is a common side reaction where the bromine is replaced by a hydrogen atom.[7] This typically occurs when the Pd(II)-intermediate reacts with a hydride source before the desired coupling can take place.[7]

Troubleshooting Strategies:

  • Minimize Hydride Sources: Ensure solvents are anhydrous and that the base is not generating a significant amount of water or other hydride sources.

  • Optimize Base: Use a non-coordinating, anhydrous base. For Suzuki reactions, anhydrous powdered K₃PO₄ or KF can be effective.[6]

  • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Experiment with different phosphine ligands.

Suzuki-Miyaura Coupling

Question 3: In my Suzuki-Miyaura reaction, I see significant homocoupling of my boronic acid. What causes this and how can I fix it?

Answer: Homocoupling (the coupling of two boronic acid molecules) is often promoted by the presence of oxygen.[7] It can also occur if the transmetalation step is slow compared to other pathways.

Troubleshooting Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[7]

  • Use Boronic Esters: Pinacol esters of boronic acids (boronic esters) are generally more stable and less prone to homocoupling and protodeboronation.[7][8]

  • Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low, disfavoring the unwanted bimolecular homocoupling.[7]

  • Choice of Base: The strength and nature of the base can influence side reactions. Milder bases like K₃PO₄ or KF are often recommended for sensitive substrates.[6]

Sonogashira Coupling

Question 4: My Sonogashira reaction is producing a homocoupled alkyne dimer (Glaser coupling product). How do I suppress this side reaction?

Answer: The oxidative homocoupling of terminal alkynes, known as Glaser coupling, is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Strategies:

  • Copper-Free Conditions: The most effective solution is to use a copper-free Sonogashira protocol. Many modern methods use palladium catalysts with specific ligands that do not require a copper co-catalyst.[7][9]

  • Strictly Anaerobic Environment: If a copper co-catalyst is used, it is critical to maintain an oxygen-free environment to prevent oxidative homocoupling.[7]

  • Slow Addition of Alkyne: Similar to boronic acids, slowly adding the alkyne can help minimize its concentration and reduce the rate of homocoupling.[10]

Buchwald-Hartwig Amination

Question 5: My Buchwald-Hartwig amination is sluggish or fails with a specific amine. What should I consider?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the nature of the amine, the choice of ligand, and the base.[1][11]

Troubleshooting Strategies:

  • Ligand Selection: There is no universal ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or XPhos) are often required, especially for less reactive or sterically hindered amines.[12][13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the Pd-amine complex.[14] Common choices include NaOtBu, KOtBu, and LiHMDS. The solubility of the base is also a critical factor.[1]

  • Amine Reactivity: Primary amines are generally more reactive than secondary amines. Electron-poor or very bulky amines can be particularly challenging substrates requiring more specialized catalyst systems and harsher conditions.[1]

Data Presentation: Typical Reaction Conditions

The following tables summarize common starting conditions for cross-coupling reactions with this compound. Optimization is often necessary.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Typical Reagents/Conditions Notes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Catalyst loading typically 1-5 mol%.[8]
Ligand SPhos, XPhos, PPh₃ Ligand-to-metal ratio is crucial, often 2:1 or 4:1.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ K₃PO₄ is often a good choice for sensitive substrates.[6]
Solvent 1,4-Dioxane/H₂O, Toluene, THF, DMF Aqueous mixtures often accelerate the reaction.[5][15]

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive partners.[6] |

Table 2: Sonogashira Coupling Conditions

Component Typical Reagents/Conditions Notes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Catalyst loading typically 1-5 mol%.
Copper Co-catalyst CuI Typically 1-10 mol%. Can be omitted in "copper-free" protocols.[16]
Base Et₃N, DIPEA The amine base often serves as the solvent or co-solvent.[10][16]
Solvent THF, DMF, Toluene [10][16]

| Temperature | Room Temperature - 60 °C | Can often be run at room temperature.[16][17] |

Table 3: Buchwald-Hartwig Amination Conditions

Component Typical Reagents/Conditions Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts Pre-catalysts (e.g., G3 or G4) are often more reliable.[1]
Ligand XPhos, RuPhos, BrettPhos Bulky, electron-rich biaryl phosphine ligands are standard.[12][13]
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄ A strong, non-nucleophilic base is typically required.[14]
Solvent Toluene, Dioxane, THF Anhydrous solvents are essential.

| Temperature | 80 - 110 °C |[1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[6]

  • Solvent (e.g., Anhydrous, degassed 1,4-Dioxane/water 4:1 v/v)[8]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, the palladium catalyst, ligand, and K₃PO₄.[6]

  • Add the anhydrous, degassed solvent via syringe.[8]

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.[6]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or DIPEA, can be co-solvent)[16]

  • Solvent (e.g., Anhydrous, degassed THF)[16]

Procedure:

  • To a solution of this compound in THF and the amine base under an inert atmosphere, add the palladium catalyst and CuI.[16]

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by water and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and base to a dry Schlenk tube.

  • Add the this compound, followed by the solvent.

  • Add the amine (if liquid) or a solution of the amine (if solid).

  • Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Caption: General experimental workflow for cross-coupling reactions.

// No path sol_no [label="Potential Catalyst Inactivity\n- Check reagent quality\n- Use fresh catalyst/ligand\n- Ensure rigorous degassing\n- Increase temperature/time\n- Screen different solvents/bases", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"];

// Yes path sol_yes [label="Side Product Formation\n- Identify side products (LC-MS)\n- Debromination? -> Use anhydrous conditions\n- Homocoupling? -> Degas thoroughly, use ester\n- Other? -> Adjust stoichiometry, temp, ligand", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"];

start -> q1; q1 -> sol_no [label=" No ", color="#EA4335"]; q1 -> sol_yes [label=" Yes ", color="#34A853"]; }

Caption: Troubleshooting workflow for low-yielding coupling reactions.

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; pd2_complex [label="R¹-Pd(II)L₂-X", fillcolor="#4285F4"]; transmetalation [label="Transmetalation\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#4285F4"];

// Edges pd0 -> pd2_complex [label="Oxidative\nAddition\n(R¹-X)"]; pd2_complex -> transmetalation [label="Transmetalation\n(Base + R²-M)"]; transmetalation -> product_complex; product_complex -> pd0 [label="Reductive\nElimination\n(R¹-R²)"];

// Invisible nodes for labels label_suzuki [label="Suzuki:\nM = B(OR)₂", shape=plaintext, fontcolor="#202124"]; label_sonogashira [label="Sonogashira:\nM = Cu-C≡CR²", shape=plaintext, fontcolor="#202124"]; label_buchwald [label="Buchwald:\nM = N(H)R²", shape=plaintext, fontcolor="#202124"]; }

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Nucleophilic Substitution on 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving 5-bromopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on 5-bromopyrimidine failing or showing very low conversion?

A1: The primary reason for low reactivity in 5-bromopyrimidine is electronic. Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidine rings are most facile at the C2, C4, and C6 positions. This is because the electron-withdrawing nitrogen atoms can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. When a nucleophile attacks the C5 position, the resulting negative charge cannot be delocalized onto the ring nitrogens, leading to a much higher activation energy for the reaction.[1][2][3] The 5-position is considered the least electron-deficient and is therefore the least reactive towards nucleophilic attack.[2]

To overcome this inherent low reactivity, more forcing conditions or alternative catalytic methods are often necessary.

Q2: I am observing no product formation. How can I optimize the reaction conditions to improve the yield?

A2: Optimizing several parameters can significantly improve reaction outcomes. Consider the following adjustments, starting with the least harsh modifications.

  • Increase Reaction Temperature: Many SNAr reactions on deactivated substrates require elevated temperatures, sometimes from 100 °C to over 200 °C.[4] The use of a sealed tube or microwave irradiation can safely achieve the necessary temperatures and often reduces reaction times.[1][5][6]

  • Enhance Nucleophilicity: The strength of the nucleophile is critical. If you are using a neutral nucleophile like an alcohol or amine, consider deprotonating it first with a suitable base (e.g., NaH for alcohols, or using a stronger amine base) to form the more reactive alkoxide or amide.[1]

  • Select an Appropriate Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophile's reactivity.[1][7] High-boiling point solvents are often preferred to allow for higher reaction temperatures.

  • Choose the Right Base: For reactions involving amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to quench the HBr formed.[1] For less reactive nucleophiles, a stronger base may be required to generate a more potent nucleophile.

The troubleshooting workflow can be visualized as follows:

G start Start: Low or No Product in 5-Bromopyrimidine Substitution check_reactivity Is the pyrimidine ring activated by other alectron-withdrawing groups (EWGs)? start->check_reactivity no_ewg Inherent low reactivity at C5. Proceed to optimize conditions. check_reactivity->no_ewg No optimize Optimize Reaction Conditions check_reactivity->optimize Yes no_ewg->optimize check_nuc Is the nucleophile strong enough? optimize->check_nuc increase_nuc Increase nucleophilicity. (e.g., use alkoxide instead of alcohol) check_nuc->increase_nuc No check_temp Is the temperature high enough? check_nuc->check_temp Yes increase_nuc->check_temp increase_temp Increase temperature. Consider microwave heating. check_temp->increase_temp No check_solvent Is the solvent polar aprotic? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to high-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP). check_solvent->change_solvent No consider_alt Consider Alternative Methods: - Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) check_solvent->consider_alt Yes change_solvent->consider_alt

Caption: Troubleshooting workflow for failed 5-bromopyrimidine substitution.

Q3: What are the best solvents and bases for this reaction?

A3: The choice of solvent and base is critical for success. The table below summarizes common choices for SNAr reactions.

ParameterRecommended ChoicesRationale & Considerations
Solvent DMSO, DMF, NMP, Dioxane, THFPolar aprotic solvents are preferred to enhance nucleophilicity.[1] High-boiling solvents like DMSO or NMP are advantageous for reactions requiring high temperatures.[4] Ensure solvents are anhydrous, as water can deactivate strong nucleophiles.
Base For Amine Nucleophiles: DIPEA, TEANon-nucleophilic organic bases are used to neutralize the acid byproduct without competing with the primary nucleophile.[1]
For Alcohol/Thiol Nucleophiles: NaH, K₂CO₃, Cs₂CO₃A stronger base is needed to deprotonate the nucleophile, creating a more reactive anion. NaH is a strong, non-nucleophilic base suitable for this purpose. Carbonates are a milder option.
Q4: I'm observing decomposition of my starting material or product. What causes this and how can I prevent it?

A4: Decomposition or the formation of complex side products can occur under harsh reaction conditions.

  • Cause: Pyrimidine rings can be susceptible to ring-opening or other degradation pathways at very high temperatures or in the presence of strong, harsh bases.[1]

  • Prevention:

    • Milder Conditions: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

    • Milder Base: Use the mildest base that is effective. For example, try K₂CO₃ before resorting to NaH.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially at high temperatures.

Q5: My nucleophile still won't react with 5-bromopyrimidine even under forcing conditions. Are there alternative synthetic strategies?

A5: Yes. When SNAr is not feasible, palladium-catalyzed cross-coupling reactions are the most effective alternative for functionalizing the C5 position of 5-bromopyrimidine.[8] The C5-bromo bond is well-suited for these types of reactions.

  • Suzuki Coupling: Reacts 5-bromopyrimidine with a boronic acid or ester to form a new C-C bond.

  • Sonogashira Coupling: Reacts 5-bromopyrimidine with a terminal alkyne to form a C-C bond.[9]

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, especially for nucleophiles that are weak or sterically hindered.

These reactions often proceed under much milder conditions than SNAr and are highly reliable for C-C, C-N, and C-S bond formation at the 5-position.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amine Nucleophile)
  • Reactant Preparation: To a dry round-bottom flask, add the 5-bromopyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., DMSO or NMP, approx. 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-180 °C). Monitor the reaction progress by TLC or LC-MS. Microwave heating can be an effective alternative to conventional heating.[5]

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed Suzuki Coupling
  • Reactant Preparation: In a reaction vessel, combine the 5-bromopyrimidine (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 eq.).[9]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow standard aqueous workup and purification procedures as described in the SNAr protocol.

Signaling Pathways & Workflows

The decision-making process for selecting a synthetic route can be illustrated as follows:

G start Goal: Synthesize 5-substituted Pyrimidine substrate Starting Material: 5-Bromopyrimidine start->substrate check_nucleophile What is the nature of the nucleophile? substrate->check_nucleophile strong_nuc Strong Nucleophile (e.g., thiolate, alkoxide) check_nucleophile->strong_nuc Strong weak_nuc Weak/Hindered Nucleophile (e.g., aryl amine, secondary alcohol) check_nucleophile->weak_nuc Weak snar_path Attempt SNAr Reaction strong_nuc->snar_path pd_path Use Pd-Catalyzed Cross-Coupling weak_nuc->pd_path snar_conditions Conditions: - High Temp (120-200 °C) - Polar Aprotic Solvent (DMSO) - Appropriate Base snar_path->snar_conditions pd_reaction_type Select specific reaction: - Suzuki (C-C) - Buchwald-Hartwig (C-N) - Sonogashira (C-C alkyne) pd_path->pd_reaction_type success Success snar_conditions->success failure Failure / Low Yield snar_conditions->failure pd_reaction_type->success failure->pd_path

Caption: Synthetic route selection for 5-substituted pyrimidines.

References

preventing decomposition of 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione to prevent its decomposition. Below you will find troubleshooting guides, frequently asked questions (FAQs), recommended storage conditions, and detailed experimental protocols to ensure the stability and integrity of the compound.

Troubleshooting Guide

Encountering issues with this compound? This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
Discoloration (yellowing or browning) of the solid Photodecomposition: Exposure to UV or visible light can cause the cleavage of the carbon-bromine bond.Store the compound in an amber or opaque vial to block light. Work with the compound in a dimly lit area or use light-blocking shields.
Thermal Decomposition: Elevated temperatures can accelerate degradation.Store the compound at the recommended refrigerated temperature (2-8 °C). Avoid placing it near heat sources such as ovens or stir plates.
Clumping or caking of the powder Moisture Absorption: The compound may be hygroscopic, leading to hydrolysis or changes in physical form.Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel) to maintain a low-humidity environment.
Inconsistent analytical results (e.g., new peaks in HPLC) Chemical Degradation: The appearance of new peaks suggests the formation of degradation products.Re-evaluate the purity of your stock using the HPLC protocol provided below. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. Ensure storage conditions are consistently maintained.
Contamination: Impurities may have been introduced during handling.Use clean, dedicated spatulas and weighing equipment. Avoid leaving the container open to the atmosphere for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are photodegradation, hydrolysis, and thermal decomposition. Photodegradation, induced by light, can lead to the cleavage of the C-Br bond, forming a uracilyl radical which can then lead to other products. Hydrolysis, particularly in alkaline conditions, can result in the opening of the pyrimidine ring. Thermal stress can also promote decomposition.

Q2: What are the likely degradation products of this compound?

A2: Based on the degradation pathways of similar compounds like 5-bromouracil, potential degradation products could include 1-methyluracil (formed by debromination) and various ring-opened products resulting from hydrolysis. Forced degradation studies are recommended to identify the specific degradation products under various stress conditions.

Q3: How can I confirm the purity of my stored this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound. This method can separate the intact compound from its potential degradation products. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as an orthogonal method to determine absolute purity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. A similar compound, 5-bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, is recommended to be stored at 2-8°C.[1]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CStoring at refrigerated temperatures significantly slows down the rate of thermal decomposition.
Humidity Low (store in a desiccator)Minimizes moisture absorption and subsequent hydrolytic degradation.
Light In the dark (amber or opaque container)Protects the compound from light-induced degradation (photodecomposition).
Atmosphere Inert gas (e.g., Argon or Nitrogen)For long-term storage, an inert atmosphere can help prevent oxidative degradation.
Container Tightly sealed vialPrevents exposure to moisture and atmospheric contaminants.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method to separate this compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard and test samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare test samples at the same concentration by dissolving the stored compound in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis: Inject the reference standard and test samples. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the reference indicates degradation.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

a) Acidic Hydrolysis:

  • Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

b) Alkaline Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 24 hours.

  • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

c) Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

d) Thermal Degradation (Solid State):

  • Place a thin layer of the solid compound in a petri dish.

  • Expose to 80°C in a temperature-controlled oven for 48 hours.

  • At various time points, take a sample, dissolve it in the mobile phase, and analyze by HPLC.

e) Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in 50:50 acetonitrile/water) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., according to ICH Q1B guidelines).

  • Analyze the samples by HPLC at various time points.

Visualizations

DecompositionPathways cluster_stressors Stress Conditions Light Light (Photodegradation) Compound This compound Light->Compound Heat Heat (Thermal Degradation) Heat->Compound Moisture Moisture (Hydrolysis) Moisture->Compound DegradationProducts Degradation Products (e.g., 1-methyluracil, ring-opened structures) Compound->DegradationProducts Decomposition

Caption: Factors leading to the decomposition of this compound.

TroubleshootingWorkflow A Observe signs of degradation (e.g., discoloration, new HPLC peaks) B Review Storage Conditions A->B C Are conditions optimal? (2-8°C, dark, dry) B->C D Implement Corrective Actions: - Store at 2-8°C - Use amber/opaque vials - Store in a desiccator C->D No F Compound is stable C->F Yes E Re-analyze compound purity using HPLC D->E E->B G Consider other causes: - Lot-to-lot variability - Contamination during handling F->G If issues persist

Caption: A logical workflow for troubleshooting decomposition issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare reference standard and sample solutions B Filter solutions (0.45 µm) A->B D Inject samples B->D C Set up HPLC system with C18 column and gradient C->D E Acquire chromatograms at 275 nm D->E F Compare sample to reference chromatogram E->F G Identify and quantify degradation products F->G H Assess stability and purity G->H

Caption: Experimental workflow for assessing the stability of this compound by HPLC.

References

Technical Support Center: Production of 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione.

Synthetic Routes Overview

Two primary synthetic routes are commonly considered for the production of this compound:

  • Route A: Bromination of 1-methyluracil. This route involves the direct bromination of the pre-formed 1-methyluracil ring.

  • Route B: N-methylation of 5-bromouracil. This route starts with the bromination of uracil, followed by methylation at the N1 position.

synthetic_routes cluster_A Route A cluster_B Route B A_start 1-Methyluracil A_end This compound A_start->A_end Bromination B_start 5-Bromouracil B_end This compound B_start->B_end N-methylation

Caption: Synthetic approaches to this compound.

Route A: Bromination of 1-Methyluracil - Troubleshooting Guide

This route is often favored for its directness. However, scaling up bromination reactions presents significant challenges related to safety, reagent handling, and by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for this reaction, and what are the scale-up concerns?

A1: Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

  • Elemental Bromine (Br₂): While effective, it is a highly corrosive, volatile, and toxic liquid, making it hazardous to handle on a large scale.[1][2] Key concerns include ensuring a closed system to prevent vapor release and using appropriate personal protective equipment (PPE).[2]

  • N-Bromosuccinimide (NBS): Generally considered a safer alternative to liquid bromine as it is a solid.[1] However, NBS can undergo exothermic decomposition, especially in the presence of certain solvents like DMF, and its dust can be hazardous if inhaled.[1]

Q2: Are there safer, more scalable alternatives to traditional brominating agents?

A2: Yes, several greener and safer alternatives are being explored and implemented:

  • In-situ generation of bromine: This method avoids the storage and handling of large quantities of elemental bromine by generating it as needed within the reactor.[3]

  • Visible light-induced bromination: Recent studies have shown that using NBS in the presence of visible light can be a rapid and scalable method, with potential productivity of up to 1.2 kg per day in a falling film looping photoreactor.[1][3] This method proceeds via a radical pathway and can be more efficient.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been used for the bromination of uracil derivatives and can be an effective alternative.[4]

Q3: What are the primary safety hazards associated with large-scale bromination?

A3: The primary hazards include:

  • Toxicity and Corrosivity: Bromine and its reagents can cause severe burns and respiratory damage.[2]

  • Exothermic Reactions: Bromination reactions are often highly exothermic and can lead to thermal runaways if not properly controlled.

  • Pressure Build-up: The evolution of hydrogen bromide (HBr) gas can lead to a dangerous increase in reactor pressure.[5]

  • Reagent Instability: As mentioned, NBS can decompose exothermically.[1]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Action(s)
Low Yield of Brominated Product - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient mixing at scale.- Monitor reaction progress using TLC or HPLC. - Optimize temperature profile; gradual heating may be necessary. - Ensure adequate agitation for homogenous reaction mixture.
Formation of Di-brominated or Other By-products - Excess brominating agent. - "Hot spots" in the reactor leading to over-reaction. - Incorrect stoichiometry.- Use a slight excess of 1-methyluracil or control the addition of the brominating agent carefully. - Improve heat transfer and mixing within the reactor. - Precisely control the molar ratio of reactants.
Difficult Purification - Presence of unreacted starting material and by-products. - Tar formation.- Optimize the reaction to minimize impurities. - Consider crystallization or column chromatography for purification. Recrystallization from a suitable solvent is often effective.
Safety Concerns (e.g., pressure build-up, exotherms) - Too rapid addition of brominating agent. - Inadequate cooling capacity for the reactor size.- Implement controlled, slow addition of the brominating agent. - Ensure the cooling system is sufficient for the scale of the reaction. - Consider using a semi-batch process to control the reaction rate.
Experimental Protocol: Visible Light-Induced Bromination of 1-Methyluracil (Lab Scale)

This protocol is based on a scalable method and can be adapted for larger-scale production in a suitable photoreactor.

  • Preparation: In a suitable reaction vessel, dissolve 1-methyluracil (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

  • Reaction: Irradiate the mixture with a visible light source (e.g., white LED) with constant stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Note: For scale-up, a falling film looping photoreactor is recommended to ensure efficient light penetration and temperature control.[1][3]

bromination_workflow start Dissolve 1-Methyluracil in Acetonitrile add_nbs Add NBS start->add_nbs irradiate Irradiate with Visible Light add_nbs->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Recrystallization) extract->purify end Pure Product purify->end

Caption: Workflow for the visible light-induced bromination of 1-methyluracil.

Route B: N-methylation of 5-Bromouracil - Troubleshooting Guide

This route can be advantageous if 5-bromouracil is a readily available starting material. The main challenges in scaling up this route are the handling of hazardous methylating agents and achieving selective N1-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the common methylating agents for this reaction and their associated risks?

A1: Typical methylating agents include:

  • Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent, but it is highly toxic and a suspected carcinogen.[6][7] Strict handling protocols are essential.

  • Methyl Iodide (MeI): A reactive methylating agent, but it is also toxic and has a low boiling point, requiring a well-contained system to prevent vapor loss and exposure.

  • Dimethyl Carbonate (DMC): A greener and less hazardous alternative to DMS and MeI.[8] It is less reactive and may require higher temperatures or longer reaction times.[8]

Q2: How can I ensure selective N1-methylation over N3-methylation?

A2: Achieving high regioselectivity is a key challenge. Strategies include:

  • Use of a suitable base and solvent system: The choice of base and solvent can significantly influence the site of methylation.

  • Protection/Deprotection Strategy: While less ideal for large-scale production due to additional steps, protecting the N3 position is an option.

  • Biocatalysis: Engineered methyltransferases can offer high regioselectivity under mild conditions, presenting a promising alternative for large-scale, clean synthesis.

Q3: What are the potential by-products in this reaction?

A3: The main by-products are the N3-methylated isomer and the N1,N3-dimethylated product. Over-methylation can occur if the reaction is not carefully controlled.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Action(s)
Low Yield of N1-methylated Product - Incomplete reaction. - Non-optimal reaction temperature or time. - Poor choice of base or solvent.- Monitor the reaction closely. - Optimize reaction parameters. - Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile).
Poor Regioselectivity (mixture of N1 and N3 isomers) - Reaction conditions favoring N3-methylation.- Adjust the base and solvent system. - Consider a biocatalytic approach for higher selectivity.
Formation of Di-methylated By-product - Excess methylating agent.- Use a stoichiometric amount of the methylating agent and add it portion-wise.
Handling of Hazardous Methylating Agents - Toxicity and reactivity of DMS or MeI.- Use a closed-system reactor. - Implement appropriate engineering controls and PPE. - Consider using a safer alternative like DMC.[8]
Experimental Protocol: N-methylation of 5-Bromouracil (General Procedure)

This is a general protocol that may require optimization for large-scale production.

  • Preparation: To a suspension of 5-bromouracil (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate, 1.2 eq.).

  • Reagent Addition: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq.) dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction: Stir the mixture until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be purified by recrystallization or column chromatography to separate the isomers.

methylation_workflow start Suspend 5-Bromouracil in Solvent with Base add_methylating_agent Add Methylating Agent start->add_methylating_agent react Stir until Completion add_methylating_agent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Isomer Separation) extract->purify end Pure Product purify->end

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-bromopyrimidines. The functionalization of the pyrimidine core is a critical step in medicinal chemistry, and these reactions are powerful tools for synthesizing novel molecular entities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with 5-bromopyrimidines, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Troubleshooting Strategy
Low or No Product Yield Inactive CatalystThe active Pd(0) species may not be forming or has been deactivated. Ensure the palladium precursor and ligand are high quality and stored under an inert atmosphere.[2] Consider using a pre-catalyst for more reliable generation of the active species.[2] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[3]
Inappropriate Base or SolventThe choice of base is crucial. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like Cs₂CO₃ can be used for sensitive substrates.[2] Solvents like 1,4-dioxane and toluene are generally effective.[2]
Poor Substrate QualityImpurities in the 5-bromopyrimidine or the coupling partner can poison the catalyst. Ensure all reagents are pure.
Sub-optimal Reaction TemperatureThe reaction may require higher temperatures to proceed. Increase the temperature in increments of 10 °C.[2] Conversely, excessively high temperatures can lead to catalyst decomposition.[4]
Significant Side Product Formation
Debromination (Hydrodehalogenation)Hydride SourceThe bromine atom is replaced by a hydrogen atom. This can be caused by bases that can act as hydride donors or by certain solvents like alcohols.[5]
Solution: Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ or K₂CO₃.[5] Use aprotic solvents such as 1,4-dioxane or toluene.[5] Employing bulky, electron-rich phosphine ligands can also outcompete the debromination pathway.[5]
Homocoupling of Boronic Acid (Suzuki)Presence of OxygenOxygen can promote the homocoupling of boronic acids.[5]
Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[5][6] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[5] Slow addition of the boronic acid can also minimize this side reaction.[5]
Homocoupling of Organostannane (Stille)Catalyst-driven or Radical ProcessThis is a major side reaction in Stille coupling.[5]
Solution: The choice of palladium source and ligand is critical. Experiment with different catalyst systems to favor the cross-coupling pathway.[5]
Alkyne Homocoupling (Glaser Coupling in Sonogashira)Copper(I) Co-catalyst and OxygenThis is a common side reaction, especially when a copper(I) co-catalyst is used in the presence of air.[5]
Solution: The most effective method is to use a copper-free Sonogashira protocol.[5] If copper is necessary, maintaining a strictly anaerobic environment is crucial.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally a good starting point for Suzuki-Miyaura coupling with 5-bromopyrimidine?

A good starting point for a Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid is to use a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3] The ligand is crucial for promoting the desired reaction steps and suppressing side reactions.[5]

Q2: How do I choose the right base for my cross-coupling reaction?

The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[5] For Buchwald-Hartwig amination, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] However, for substrates sensitive to strong bases, weaker inorganic bases can be employed, though this might require higher reaction temperatures.[2]

Q3: I am observing significant debromination in my Buchwald-Hartwig amination. What can I do to minimize this?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.[5] To mitigate this, you can screen different bases, as some can act as hydride donors.[5] Consider switching to a weaker base or a different strong base. The use of bulky, electron-rich phosphine ligands is also crucial as they can accelerate the desired C-N bond formation, outcompeting the side reaction.[5] Optimizing the reaction temperature is also important, as higher temperatures can increase side reactions.[2]

Q4: Can I perform a Sonogashira coupling on 5-bromopyrimidine without a copper co-catalyst?

Yes, and it is often recommended to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[5] Copper-free Sonogashira protocols are effective in preventing this unwanted dimerization.[5]

Q5: My Heck reaction is not regioselective. How can I control the outcome?

The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the use of certain ligands can favor the formation of one regioisomer over another. A thorough screening of reaction parameters, including the palladium source, ligand, base, and solvent, is often necessary to achieve high regioselectivity.

Catalyst and Conditions Summary for Cross-Coupling Reactions

The following tables summarize generally effective reaction conditions for various cross-coupling reactions with bromopyrimidines and related bromo-N-heterocycles. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O90-1002-24GoodGeneral conditions for aryl bromides.[5]
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene/H₂O801HighGood for sp²-sp³ coupling.[5]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95Effective for challenging couplings.[3]

Table 2: Buchwald-Hartwig Amination Conditions

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1108-1675-98General conditions for aryl bromides.[3]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)t-BuOH10012-24GoodFor base-sensitive substrates.

Table 3: Sonogashira Coupling Conditions

Pd Source (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)10Et₃N (2)DMF806-1260-88Classic conditions, risk of homocoupling.[3]
PdCl₂(PPh₃)₂ (2)5DIPEA (3)THF608-16GoodMilder conditions.[3]
Pd(PPh₃)₄ (5)-Et₃N (2.0-3.0)THFRT-5012-24GoodCopper-free protocol to avoid Glaser coupling.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[5]

  • Reagent Addition: In a reaction flask, combine 5-bromopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • Glassware Preparation: Dry all glassware thoroughly.

  • Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[5]

  • Solvent and Base Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[5]

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress.

  • Work-up: Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Visual Guides

Cross_Coupling_Workflow reagents 1. Reagent Preparation (5-Bromopyrimidine, Coupling Partner, Base) catalyst 2. Catalyst & Ligand Addition (e.g., Pd(OAc)₂, SPhos) reagents->catalyst solvent 3. Solvent Addition (Degassed, e.g., Dioxane) catalyst->solvent inert 4. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) solvent->inert reaction 5. Reaction (Heating & Stirring) inert->reaction monitoring 6. Monitoring (TLC, LC-MS) reaction->monitoring workup 7. Work-up (Extraction, Washing) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product Catalyst_Selection start Start: Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira suzuki_cat Pd(0) or Pd(II) Precatalyst + Bulky Phosphine Ligand (e.g., XPhos, SPhos) suzuki->suzuki_cat buchwald_cat Pd(0) or Pd(II) Precatalyst + Bulky Phosphine Ligand (e.g., BINAP, XPhos) buchwald->buchwald_cat sonogashira_cat Pd(0) or Pd(II) Precatalyst (e.g., Pd(PPh₃)₄) sonogashira->sonogashira_cat suzuki_base Inorganic Base (K₃PO₄, Cs₂CO₃) suzuki_cat->suzuki_base buchwald_base Strong, Non-nucleophilic Base (NaOtBu, LiHMDS) buchwald_cat->buchwald_base sonogashira_cu Copper Co-catalyst? sonogashira_cat->sonogashira_cu copper_free Copper-Free Protocol (Preferred) sonogashira_cu->copper_free No copper CuI (if necessary) (Strictly Anaerobic) sonogashira_cu->copper Yes Side_Reactions cluster_side Common Side Reactions start Desired Cross-Coupling Product debromination Debromination (Hydrodehalogenation) homocoupling Homocoupling (e.g., R-R, Ar-Ar) glaser Glaser Coupling (Alkyne Dimerization) catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle catalytic_cycle->start Reductive Elimination catalytic_cycle->debromination Reaction with Hydride Source catalytic_cycle->homocoupling Presence of O₂ or Catalyst Issues catalytic_cycle->glaser Cu(I) + O₂ (Sonogashira)

References

Technical Support Center: Workup Procedures for the Removal of Unreacted Bromine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted bromine from synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted bromine from a reaction mixture?

A1: Unreacted bromine is typically removed through a process called "quenching," where it is converted into a less reactive and more easily removable substance. Common methods include:

  • Reaction with a reducing agent: Aqueous solutions of reducing agents like sodium thiosulfate, sodium bisulfite, or sodium sulfite are frequently used to convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1][2][3][4]

  • Reaction with a base: A dilute aqueous solution of a base, such as sodium hydroxide (NaOH), can be used to disproportionate bromine into sodium bromide (NaBr) and sodium hypobromite (NaBrO).[1][5]

  • Reaction with an unsaturated hydrocarbon: Alkenes, such as cyclohexene, can be used to consume excess bromine through an addition reaction, forming a dibrominated alkane.[1][6]

Q2: How do I choose the most appropriate quenching agent for my experiment?

A2: The selection of a quenching agent depends on several factors, including the pH sensitivity of your product, the reaction solvent, and the scale of your reaction.[2]

  • For most general applications, a 10% aqueous solution of sodium thiosulfate is a common and effective choice.[1][7]

  • If your product is sensitive to acidic conditions, be aware that quenching with sodium thiosulfate can sometimes produce elemental sulfur in acidic media.[1][2] In such cases, sodium bisulfite or sodium sulfite are good alternatives.[1][2]

  • If your product is base-sensitive, avoid using strong bases like sodium hydroxide for quenching.[1]

  • When using an organic quenching agent like cyclohexene, be aware that the resulting dibrominated product will remain in the organic layer and may require subsequent purification steps like chromatography or distillation to be removed.[1]

Q3: What are the visual indicators that the quenching process is complete?

A3: The most evident sign of a complete quench is the disappearance of bromine's characteristic red-brown or orange-yellow color. The reaction mixture should become colorless or pale yellow.[1][2]

Q4: What safety precautions should I take when working with bromine?

A4: Bromine is a highly toxic, corrosive, and volatile substance.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also prudent to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent yellow or orange color in the organic layer after adding the quenching agent. 1. Insufficient amount of quenching agent added.2. Poor mixing between the organic and aqueous layers.1. Add more of the quenching solution portion-wise until the color disappears. Be mindful of potential exotherms.2. Ensure vigorous stirring to promote efficient contact between the two phases.
A fine white or yellow precipitate (elemental sulfur) forms after quenching with sodium thiosulfate. The reaction mixture is acidic, causing the disproportionation of the thiosulfate.[2]1. Use an alternative quenching agent like sodium bisulfite or sodium sulfite.[1][2]2. Adjust the pH of the reaction mixture to be neutral or slightly basic before or during the quench.3. If sulfur has already formed, it can often be removed by filtration through celite.[2]
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of the quenching agent is too high.2. The quenching agent is being added too quickly.3. The reaction mixture was not sufficiently cooled before quenching.1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[2]2. Add the quenching agent dropwise or in small portions with vigorous stirring.[2]3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[2]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% (w/v) aqueous solution[1]2:1A common and effective quenching agent. Can form elemental sulfur under acidic conditions.[1][2]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[1]1:1A good alternative to sodium thiosulfate, especially in acidic media, as it does not typically form sulfur.[2]
Sodium Sulfite Na₂SO₃5-10% (w/v) aqueous solution[2]1:1Effective and less likely to form sulfur than sodium thiosulfate.[2]
Sodium Hydroxide NaOHDilute aqueous solution2:1Reacts with bromine to form sodium bromide and sodium hypobromite.[1][5] Not suitable for base-sensitive products.[1]
Cyclohexene C₆H₁₀Neat or in a solvent1:1The resulting 1,2-dibromocyclohexane remains in the organic layer and may require further purification.[1]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control any exotherm during the quench.[2]

  • Quenching: Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture. The addition should be dropwise initially.[2]

  • Monitoring: Continue adding the quenching solution until the red-brown color of bromine disappears and the solution becomes colorless.[1]

  • Work-up:

    • If the mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.[2]

    • Wash the organic layer with water and then with brine (a saturated aqueous solution of NaCl).[1]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1]

    • Filter or decant the drying agent.

    • Remove the solvent under reduced pressure to isolate the product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1]

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture.

  • Monitoring: Continue the addition until the bromine color is completely discharged.[1]

  • Work-up:

    • Separate the layers if the mixture is biphasic.

    • Wash the organic layer with water and then with brine.[1]

    • Dry the organic layer over a suitable drying agent.[1]

    • Filter and remove the solvent under reduced pressure.[1]

Visualizations

Bromine_Quench_Decision_Tree start Start: Unreacted Bromine Present product_stability Is the product sensitive to acid? start->product_stability base_sensitivity Is the product sensitive to base? product_stability->base_sensitivity No nahso3 Use Sodium Bisulfite (NaHSO3) or Sodium Sulfite (Na2SO3) product_stability->nahso3 Yes organic_quencher Can an organic byproduct be easily removed? base_sensitivity->organic_quencher No naoh Use Sodium Hydroxide (NaOH) base_sensitivity->naoh Yes na2s2o3 Use Sodium Thiosulfate (Na2S2O3) organic_quencher->na2s2o3 No cyclohexene Use Cyclohexene organic_quencher->cyclohexene Yes

Caption: Decision tree for selecting an appropriate bromine quenching agent.

Thiosulfate_Bromine_Reaction Br2 Bromine (Br₂) (Red-Brown) Br Bromide (Br⁻) (Colorless) Br2->Br S2O3 Thiosulfate (S₂O₃²⁻) (Colorless) S4O6 Tetrathionate (S₄O₆²⁻) (Colorless) S2O3->S4O6

Caption: Chemical reaction for quenching bromine with sodium thiosulfate.

References

Validation & Comparative

¹H and ¹³C NMR Validation of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione against structurally related 5-halouracil derivatives. The presented data, supported by detailed experimental protocols, serves as a valuable resource for the validation and characterization of these compounds in research and drug development settings.

Comparative NMR Data Analysis

The structural integrity of this compound and its halogenated analogs can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which is significantly influenced by the nature of the halogen substituent at the C5 position. Below is a summary of the experimental NMR data for the target compound and its alternatives.

Table 1: ¹H NMR Spectral Data of 5-Halogenated Uracil Derivatives (Solvent: DMSO-d₆)

CompoundH-6 (ppm)N1-CH₃ (ppm)N1-H (ppm)N3-H (ppm)
This compound ~8.0 (s)~3.2 (s)-~11.5 (s)
5-Fluorouracil 8.08 (d, J = 6.7 Hz)[1]-11.92 (d, J = 4.8 Hz)[1]13.23 (s)[1]
5-Chlorouracil ~7.9 (s)-~11.4 (br s)~11.4 (br s)
5-Iodouracil ~8.0 (s)-~11.5 (br s)~11.5 (br s)

Table 2: ¹³C NMR Spectral Data of 5-Halogenated Uracil Derivatives (Solvent: DMSO-d₆)

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)N1-CH₃ (ppm)
This compound ~150~160~95~140~35
5-Fluorouracil 149.66[1]157.54[1]138.55 (d, ¹JCF = ~225 Hz)[1]130.64 (d, ²JCF = ~30 Hz)[1]-
5-Chlorouracil ~150~160~108~140-
5-Iodouracil ~151~162~70~145-

Experimental Protocols

Standard protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation and comparison.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Filtration: Filter the sample solution through a glass wool or cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are typical for data acquisition on a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Spectral Width (SW): 0-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Temperature: 298 K.

  • Referencing: The residual DMSO peak at 2.50 ppm is used as an internal reference.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Spectral Width (SW): 0-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Temperature: 298 K.

  • Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

Validation Workflow

The process of validating the structure of this compound using NMR spectroscopy involves several key steps, from sample preparation to final data analysis and comparison.

Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr proc_h1 Process ¹H Spectrum h1_nmr->proc_h1 proc_c13 Process ¹³C Spectrum c13_nmr->proc_c13 assign_signals Assign Signals proc_h1->assign_signals proc_c13->assign_signals compare_data Compare with Alternatives assign_signals->compare_data validation Structure Validation compare_data->validation

Caption: NMR validation workflow for this compound.

References

Reactivity Showdown: 5-Bromo- vs. 5-Chloro-1-methylpyrimidine-2,4(1H,3H)-dione in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency and molecular diversity. In the realm of pyrimidine chemistry, 5-halogenated uracil derivatives are pivotal intermediates. This guide provides an in-depth comparison of the reactivity of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione and its chloro-analogue, 5-chloro-1-methylpyrimidine-2,4(1H,3H)-dione, with supporting experimental data and detailed protocols to inform your synthetic strategies.

The enhanced reactivity of this compound over its 5-chloro counterpart is a well-established principle in organic synthesis, primarily attributed to the inherent differences in the carbon-halogen bond strength. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, rendering the bromide a superior leaving group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] This fundamental difference dictates the reaction conditions required to achieve desired chemical transformations, with the bromo derivative generally necessitating milder conditions and often providing higher yields in shorter reaction times.

Comparative Reactivity Analysis

The disparity in reactivity is most pronounced in two classes of reactions that are fundamental to modern drug discovery: nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr): In SNAAr reactions, the bromo derivative is significantly more reactive. The weaker C-Br bond facilitates displacement by nucleophiles under less stringent conditions compared to the more robust C-Cl bond.[1]

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, is exquisitely sensitive to the nature of the halide. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and it occurs more readily with bromides than chlorides.[2] Consequently, reactions with this compound can often be carried out at lower temperatures and with lower catalyst loadings.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons for these exact molecules are sparse in the literature, the following tables summarize typical reaction conditions and expected outcomes based on extensive data for analogous 5-halopyrimidines.[1][3]

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

ParameterThis compound5-Chloro-1-methylpyrimidine-2,4(1H,3H)-dione
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos
Typical Catalyst Loading 1-5 mol%3-10 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, CsF, NaOtBu
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THF
Typical Temperature 80-100 °C100-140 °C
Typical Reaction Time 2-12 hours12-48 hours
Relative Yield HighModerate to High (catalyst dependent)

Table 2: Comparison of Reactivity in Heck Reaction

ParameterThis compound5-Chloro-1-methylpyrimidine-2,4(1H,3H)-dione
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂/PCy₃, Herrmann's catalyst
Typical Catalyst Loading 1-5 mol%3-10 mol%
Base Et₃N, K₂CO₃K₃PO₄, Cs₂CO₃
Solvent DMF, NMP, AcetonitrileDioxane, Toluene
Typical Temperature 100-120 °C120-160 °C
Typical Reaction Time 4-16 hours18-72 hours
Relative Yield Good to HighLower to Moderate

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Heck reactions, which can be adapted for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-1-methylpyrimidine-2,4(1H,3H)-dione derivative.

Materials:

  • 5-Halo-1-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add the 5-halo-1-methylpyrimidine-2,4(1H,3H)-dione, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo derivative, 110 °C for the chloro derivative) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][3]

Experimental Protocol: Heck Reaction

Objective: To synthesize a 5-alkenyl-1-methylpyrimidine-2,4(1H,3H)-dione derivative.

Materials:

  • 5-Halo-1-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To an oven-dried, sealed tube, add the 5-halo-1-methylpyrimidine-2,4(1H,3H)-dione, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, base, and alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C for the bromo derivative, 140 °C for the chloro derivative) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizing the Workflow and Mechanism

To further aid in the conceptualization of these synthetic processes, the following diagrams illustrate a general experimental workflow for comparing the reactivity of the two compounds and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_0 Experimental Setup cluster_1 Reaction & Monitoring cluster_2 Data Analysis & Conclusion start Define Reaction Type (e.g., Suzuki Coupling) reagents Prepare Reactants: - 5-Bromo-1-methyluracil - 5-Chloro-1-methyluracil - Boronic Acid - Catalyst & Base start->reagents conditions Establish Parallel Reaction Conditions: - Identical concentrations - Identical solvent - Varying temperatures (if necessary) reagents->conditions run_bromo Run Reaction with 5-Bromo Derivative conditions->run_bromo run_chloro Run Reaction with 5-Chloro Derivative conditions->run_chloro monitor Monitor Progress Over Time: - TLC - LC-MS - GC-MS run_bromo->monitor run_chloro->monitor analyze Analyze Data: - Reaction rates - Yields - Purity of products monitor->analyze compare Compare Reactivity: Determine which halide leads to faster conversion and higher yield analyze->compare conclusion Draw Conclusion on Relative Reactivity compare->conclusion

Caption: Experimental workflow for comparing halide reactivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OH)₃]⁻ transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ pd_complex2->pd0 R¹-R² product R¹-R² (Coupled Product) pd_complex2->product reductive_elimination Reductive Elimination halide R¹-X (5-Halouracil) boronic_acid R²-B(OH)₂ + Base boronic_acid->boronate Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternative Reagents for the Bromination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the targeted bromination of pyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. The electron-deficient nature of the pyrimidine ring presents a unique challenge for electrophilic substitution, making the choice of brominating agent paramount to achieving desired yields and regioselectivity. This guide provides an objective comparison of alternative reagents for pyrimidine bromination, supported by experimental data and detailed protocols.

The pyrimidine ring is an electron-deficient heteroaromatic system, which renders direct electrophilic substitution, such as bromination, more challenging compared to electron-rich aromatic rings.[1] Consequently, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient position on the ring.[1] A variety of methods have been developed to achieve the bromination of pyrimidine rings, ranging from classical approaches using molecular bromine under harsh conditions to milder, more versatile methods employing reagents like N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), and Sodium Monobromoisocyanurate (SMBI). The choice of method often depends on the substituents already present on the pyrimidine ring, with electron-donating groups generally facilitating the reaction.

Comparison of Brominating Reagents

The selection of a suitable brominating agent is crucial for the success of the reaction, influencing yield, regioselectivity, and reaction conditions. Below is a summary of the properties and performance of several widely used brominating agents for pyrimidines.

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂159.81Fuming red-brown liquidElectrophilic aromatic bromination (typically with a Lewis acid).[2]Strong brominating agent, readily available.[2]Highly corrosive, toxic, and difficult to handle. Reactions can be exothermic and produce corrosive HBr byproduct.[2]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, electrophilic addition, and aromatic bromination.[2][3]Easy-to-handle solid, provides a low, constant concentration of bromine.[2]Can be less reactive than Br₂.[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBH/DBDMH) C₅H₆Br₂N₂O₂285.92Off-white crystalline solidElectrophilic bromination of aromatic compounds, including pyrimidines and purines.Efficient for a range of substrates, can be activated by Lewis acids.Can provide two bromine equivalents, requiring careful stoichiometry control.
Sodium Monobromoisocyanurate (SMBI) C₃HBr₂N₃NaO₃253.88SolidBromination of pyrimidine and purine nucleosides.[4][5]Facile and efficient for nucleosides, works in aqueous solvent mixtures.[4][5]May require additives like NaN₃ for optimal performance with some substrates.[4]
Dibromoisocyanuric Acid (DBI) C₃HBr₂N₃O₃310.88Light yellow to white powderBromination of activated and deactivated aromatic compounds.[2]Mild and highly effective, with superior brominating ability compared to NBS for some substrates.[2]Less commonly used than NBS or Br₂.[2]

Quantitative Performance Data

The following tables summarize the performance of different brominating agents for the C-5 bromination of uridine and cytidine derivatives, providing a direct comparison of their efficacy under various conditions.

Table 1: Bromination of Uridine Derivatives

SubstrateReagent (Equivalents)SolventAdditive (Equivalents)TimeYield (%)Reference
UridineSMBI (1.05)10% H₂O-CH₃CNNaN₃ (4.0)30 min94[4][6]
UridineSMBI (1.15)10% H₂O-CH₃CNNone18 h40[4][6]
2'-DeoxyuridineSMBI (1.05)10% H₂O-CH₃CNNaN₃ (4.0)-90[4]
2',3',5'-tri-O-acetyluridineDBH (1.1)CH₂Cl₂None28 h95
2',3',5'-tri-O-acetyluridineDBH (0.55)CH₂Cl₂TMSOTf (0.55)6 h94
Unprotected UridineDBHDMF-20 min75

Table 2: Bromination of Cytidine Derivatives

SubstrateReagent (Equivalents)SolventAdditive (Equivalents)TimeYield (%)Reference
CytidineSMBI (1.45)10% H₂O-CH₃CNNaN₃ (4.0)3 h83[4][7]
CytidineSMBI (1.2 + 0.3 + 0.3)20% H₂O-DMFNone20 h73[4][7]
2'-DeoxycytidineSMBI (1.2 + 0.2 + 0.2)10% H₂O-CH₃CNNaN₃3.5 h73[4][7]

Experimental Protocols

Detailed methodologies for the bromination of pyrimidines using the discussed reagents are provided below.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

This traditional method often requires harsh conditions but can be effective for simple pyrimidines.

  • Materials: Pyrimidine hydrochloride, Nitrobenzene, Bromine (Br₂), Reaction vessel with heating mantle, stirrer, condenser, and addition funnel.

  • Procedure:

    • Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

    • Heat the mixture to a temperature range of 125°C to 135°C with stirring.

    • Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over 30 to 90 minutes.

    • Maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours.

    • After the reaction period, allow the mixture to cool to room temperature.

    • The product, 5-bromopyrimidine hydrohalide salt, typically precipitates from the cooled mixture and can be collected by filtration.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up A Suspend Pyrimidine HCl in Nitrobenzene B Heat to 125-135°C A->B C Add Br₂ dropwise (30-90 min) B->C D Maintain at 125-135°C (2-6 h) C->D E Cool to RT D->E F Filter Precipitate E->F G 5-Bromopyrimidine Product F->G

Workflow for the synthesis of 5-bromopyrimidine using Br₂.
Method 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a versatile and easy-to-handle solid reagent for electrophilic bromination, often used in polar aprotic solvents.[1]

  • Materials: Pyrimidine substrate, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Magnetic stirrer, ice bath, and standard glassware.

  • Procedure:

    • Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

    • Stir the resulting mixture at 0°C for 30 minutes.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, quench the reaction by adding water (10 mL).

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.

G A Dissolve Pyrimidine in Acetonitrile B Cool to 0°C A->B C Add NBS (1.0 equiv) B->C D Stir at 0°C (30 min) C->D E Quench with Water D->E F Extract with CH₂Cl₂ E->F G Dry, Concentrate & Purify F->G H Brominated Pyrimidine G->H

Experimental workflow for pyrimidine bromination using NBS.
Method 3: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

DBH is an efficient brominating agent for a variety of pyrimidine and purine nucleosides. The addition of a Lewis acid can enhance its reactivity.

  • Materials: Pyrimidine nucleoside substrate, 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Dichloromethane (CH₂Cl₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf, optional), Magnetic stirrer, and standard glassware.

  • Procedure:

    • Dissolve the pyrimidine substrate (e.g., 2',3',5'-tri-O-acetyluridine, 1.0 mmol) in CH₂Cl₂.

    • Add DBH (0.55 - 1.1 equiv.). For enhanced reactivity, TMSOTf (0.55 equiv.) can be added.

    • Stir the mixture at room temperature. Reaction times can vary from 6 to 28 hours depending on the substrate and the use of a catalyst.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

G cluster_reactants Reactants A Pyrimidine Substrate in CH₂Cl₂ D Stir at Room Temperature (6-28 h) A->D B DBH B->D C TMSOTf (optional) C->D E Reaction Monitoring (TLC) D->E F Aqueous Work-up E->F G Purification F->G H 5-Bromopyrimidine Product G->H

General workflow for bromination with DBH.
Method 4: Bromination with Sodium Monobromoisocyanurate (SMBI)

SMBI offers a facile method for the bromination of pyrimidine nucleosides in aqueous solvent systems.

  • Materials: Pyrimidine nucleoside (e.g., Uridine), Sodium monobromoisocyanurate (SMBI), Sodium azide (NaN₃), Aqueous acetonitrile (H₂O:CH₃CN 1:9), Magnetic stirrer, and standard glassware.

  • Procedure:

    • Dissolve the pyrimidine nucleoside (0.4 mmol) in an aqueous acetonitrile solution (5 mL).

    • Add sodium azide (1.6 mmol).

    • Add SMBI (0.44 mmol) at room temperature and stir the mixture.

    • Monitor the reaction progress by TLC. For some substrates, additional portions of SMBI may be required to drive the reaction to completion.

    • Once the reaction is complete, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization.

G A Dissolve Nucleoside in aq. Acetonitrile B Add NaN₃ A->B C Add SMBI B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter and Evaporate E->F G Purification F->G H 5-Bromonucleoside G->H

Workflow for the bromination of nucleosides using SMBI.

Regioselectivity in Pyrimidine Bromination

For the electrophilic bromination of the pyrimidine ring, the C-5 position is the most favorable site of attack due to it being the least electron-deficient position.[1] The reagents discussed in this guide—Br₂, NBS, DBH, and SMBI—all predominantly yield the 5-bromo-substituted pyrimidine product.

The regioselectivity of NBS in aromatic bromination can be influenced by the solvent.[8] While direct comparative studies on the regioselectivity of these reagents on a range of substituted pyrimidines are limited, the existing literature strongly supports the preferential bromination at the C-5 position under the described electrophilic conditions. For achieving bromination at other positions, such as C-2 or C-4, alternative synthetic strategies, like substitution of a leaving group, are typically required.[1]

Conclusion

The choice of an appropriate brominating agent for pyrimidines is a critical decision in synthetic chemistry, with significant implications for reaction efficiency, safety, and product purity. While traditional methods using molecular bromine are effective, they are often hampered by safety and handling concerns. Modern reagents such as N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), and Sodium Monobromoisocyanurate (SMBI) offer milder, safer, and often more efficient alternatives.

NBS is a versatile and widely used reagent, particularly for its ease of handling. DBH has shown excellent performance, especially for nucleoside substrates, with the option of Lewis acid catalysis to enhance reactivity. SMBI provides a facile and effective method for the bromination of nucleosides in aqueous media. For deactivated aromatic rings, Dibromoisocyanuric Acid (DBI) presents a powerful option.

The quantitative data and detailed protocols provided in this guide are intended to assist researchers in selecting the optimal brominating agent and conditions for their specific pyrimidine substrates, thereby facilitating the synthesis of novel compounds for drug discovery and development.

References

Unveiling the Biological Potential of 5-Bromo-1-Methylpyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione derivatives. Drawing from experimental data, this document summarizes the anticancer and antiviral properties of these compounds and their analogs, offering insights into their mechanisms of action and therapeutic potential.

Derivatives of 5-bromouracil, a halogenated analog of the nucleobase uracil, have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The introduction of a methyl group at the N1 position of the pyrimidine ring can significantly influence the compound's metabolic stability, cellular uptake, and target interaction. This guide focuses on the biological landscape of this compound and its related derivatives, presenting a compilation of available data to facilitate comparative evaluation and guide future research.

Anticancer Activity: A Comparative Overview

While specific data on a broad range of this compound derivatives remains limited in publicly available literature, studies on closely related 1-substituted-5-bromouracil analogs provide valuable insights into their potential as anticancer agents. The primary mechanism of action for many pyrimidine antimetabolites involves the inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

One notable derivative, 5-bromo-1-mesyluracil (BMsU) , has demonstrated significant antitumor activity. In vitro studies on human cervix carcinoma (HeLa) cells revealed that BMsU inhibits both DNA and RNA synthesis.[1][2] Furthermore, it was shown to affect the de novo biosynthesis of pyrimidines and purines, highlighting its multi-faceted approach to disrupting cancer cell metabolism.[1][2] In vivo experiments using a mouse anaplastic mammary carcinoma model showed a significant reduction in tumor growth when BMsU was administered at a dose of 50 mg/kg.[1][2]

For comparative purposes, the anticancer activities of other N1-substituted halogenated pyrimidine derivatives are presented below. The data underscores the influence of the substituent at the N1 position and the halogen at the C5 position on the cytotoxic potential of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-bromo-1-mesyluracil (BMsU) HeLa (human cervix carcinoma)Not specified, but showed inhibitory effects on DNA/RNA synthesis[1][2]
1-(Cyclohexylmethyl)-5-iodouracil HepG2 (human liver carcinoma)36.0[3]
T47D (human breast carcinoma)20.0[3]
KB (human oral cancer)35.0[3]
P388 (murine leukemia)41.47[3]
HeLa (human cervix carcinoma)46.0[3]
1,3-bis(cyclohexylmethyl)-5-iodouracil HepG2 (human liver carcinoma)16.5[3]
A549 (human lung carcinoma)33.0[3]
HuCCA-1 (human cholangiocarcinoma)49.0[3]
5-Fluorouracil (Reference) VariousVaries[4]

Antiviral Activity: Exploring the Potential

The structural similarity of 5-bromouracil derivatives to natural pyrimidines makes them attractive candidates for antiviral drug development. These compounds can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the viral genome, leading to mutations.

While specific antiviral data for this compound derivatives is scarce, research on other N1-substituted 5-bromouracil analogs provides a basis for comparison. For instance, N1-substituted 5-iodouracil derivatives have been investigated for their biological activities.[3]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed confluent monolayers of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) should be included.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a methanol/acetone mixture and stain with a solution of crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many 5-bromouracil derivatives is their interference with nucleic acid metabolism. As an analog of thymine, 5-bromouracil can be incorporated into DNA during replication. Its keto tautomer pairs with adenine, but it can undergo a tautomeric shift to its enol form, which can then mispair with guanine. This leads to transition mutations (A-T to G-C) upon subsequent rounds of DNA replication, ultimately inducing cytotoxicity in rapidly dividing cancer cells.

Furthermore, derivatives like 5-bromo-1-mesyluracil have been shown to directly inhibit enzymes involved in DNA and RNA synthesis.[1][2] This dual mechanism of DNA incorporation and enzyme inhibition contributes to their overall biological activity.

Below is a simplified representation of the proposed mechanism of action for 5-bromouracil derivatives leading to cytotoxicity.

5_Bromouracil_Derivative_Mechanism cluster_cell Cancer Cell Derivative 5-Bromouracil Derivative Transport Cellular Uptake Derivative->Transport Metabolism Metabolic Activation Transport->Metabolism Active_Metabolite Active Metabolite (e.g., 5-BrdUTP) Metabolism->Active_Metabolite DNA_Incorporation Incorporation into DNA Active_Metabolite->DNA_Incorporation Enzyme_Inhibition Inhibition of Nucleic Acid Synthesis Enzymes (e.g., DNA/RNA Polymerases) Active_Metabolite->Enzyme_Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Incorporation->DNA_Damage Enzyme_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of cytotoxic action for 5-bromouracil derivatives.

The following diagram illustrates the general workflow for evaluating the biological activity of these compounds.

Experimental_Workflow Start Synthesis of 5-Bromo-1-methylpyrimidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque Reduction) In_Vitro_Screening->Antiviral Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies Antiviral->Mechanism_Studies Enzyme_Assays Enzyme Inhibition Assays Mechanism_Studies->Enzyme_Assays Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assays Apoptosis Assays Mechanism_Studies->Apoptosis_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies End Lead Compound Identification In_Vivo_Studies->End

Caption: General workflow for the biological evaluation of pyrimidine derivatives.

References

comparative study of different catalysts for Suzuki reactions with 5-bromouracils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified nucleosides and other biologically active compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for C-C bond formation. The functionalization of the uracil scaffold at the 5-position is of particular interest for developing therapeutic agents and molecular probes. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 5-bromouracils, a key starting material for the synthesis of diverse 5-aryluracil derivatives.

While direct, comprehensive comparative studies on 5-bromouracil itself are limited in publicly available literature, this guide draws upon extensive data from structurally analogous heteroaryl bromides to provide a reliable framework for catalyst selection and reaction optimization. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different palladium and nickel-based catalytic systems in the Suzuki coupling of various bromo-N-heterocycles. This data provides a strong indication of the expected performance for the coupling of 5-bromouracils with various boronic acids. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, are commonly employed and have demonstrated high efficacy.[1][2] Nickel-based systems are emerging as a cost-effective alternative.[1][3]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Substrate AnalogArylboronic AcidYield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄DMF80245-Bromonicotinic acidPhenylboronic acid85-965[4]
Pd(dppf)Cl₂dppfK₂CO₃DME8025-Bromonicotinic acidPhenylboronic acidHighNot Specified[4]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8025-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid95Not Specified[3][5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ONot SpecifiedNot Specified5-bromo-2-methylpyridin-3-aminePhenylboronic acidExpected HighNot Specified[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol100125-Bromoindole analogNot Specified85-95Not Specified[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki coupling reactions with substrates analogous to 5-bromouracil, which can be adapted for the specific reaction.

General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura cross-coupling reactions.[2][3][4]

Materials:

  • 5-Bromouracil derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., DME, DMF, 1,4-Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the 5-bromouracil derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent to the mixture.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryluracil.

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G Generalized Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromouracil, Boronic Acid, Base C Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->C B Add Anhydrous Solvent D Add Catalyst B->D C->B E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure 5-Aryluracil Product K->L

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln r1_pdx_l R1-Pd(II)-X Ln pd0->r1_pdx_l oxidative_addition Oxidative Addition r1_pdr2_l R1-Pd(II)-R2 Ln r1_pdx_l->r1_pdr2_l transmetalation Transmetalation r1_pdr2_l->pd0 reductive_elimination Reductive Elimination r1r2 R1-R2 (5-Aryluracil) r1x R1-X (5-Bromouracil) r2by2 R2-B(OR)2 (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful Suzuki coupling of 5-bromouracils is readily achievable with modern palladium and nickel catalyst systems. The use of bulky, electron-rich phosphine ligands such as SPhos and dppf with palladium catalysts is highly recommended to overcome potential steric hindrance and to facilitate the reaction with a broad range of arylboronic acids.[1][2] For a more cost-effective approach, nickel-based catalysts present a viable alternative.[6] Careful optimization of the base, solvent, and temperature is crucial for maximizing the yield and purity of the desired 5-aryluracil products. The data and protocols presented in this guide serve as a strong starting point for the development of efficient and robust synthetic routes to these valuable compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione. While a specific, publicly available, fully validated method for this exact compound is not documented in the reviewed literature, this guide leverages data from closely related brominated pyrimidines and uracil derivatives to offer a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is contingent upon various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or detailed impurity profiling. This document presents a summary of expected performance characteristics, detailed experimental protocols derived from established methods for analogous compounds, and visual workflows to aid in the selection and implementation of a suitable analytical strategy.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics of RP-HPLC-UV, UV-Vis Spectrophotometry, and GC-MS for the analysis of brominated pyrimidine derivatives, based on data from validated methods for structurally similar compounds.

Table 1: Comparison of Analytical Method Performance

ParameterReverse-Phase HPLC-UVUV-Vis SpectrophotometryGas Chromatography-MS
Linearity (Range) 0.1 - 100 µg/mL5 - 150 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.997> 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 2%< 2%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL~0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL~0.5 µg/mL0.5 - 1.5 µg/mL
Specificity High (Separation of impurities)Moderate (Interference from absorbing compounds)Very High (Mass fragmentation)
Throughput ModerateHighLow to Moderate

Experimental Protocols

The following are detailed methodologies for the key analytical techniques, adapted from validated methods for analogous compounds.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

a) Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan (typically around 270-280 nm for brominated pyrimidines)

b) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare a sample solution of the drug product in the mobile phase to obtain a theoretical concentration within the linear range.

c) Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a placebo solution to ensure no interfering peaks at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry

This method is a simpler and faster alternative for the quantification of the active pharmaceutical ingredient in bulk form or simple dosage forms, provided there are no interfering excipients.

a) Method Parameters:

  • Instrument: Double-beam UV-Vis Spectrophotometer

  • Solvent: Methanol or 0.1 N HCl

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound from 200 to 400 nm.

  • Cuvette: 1 cm quartz cuvettes

b) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Solution: Prepare a sample solution in the same solvent to obtain a concentration within the linear range.

c) Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions and construct a calibration curve.

  • Accuracy: Perform recovery studies by adding known amounts of the standard solution to a placebo.

  • Precision: Assess repeatability by measuring the absorbance of six independent sample preparations at the same concentration. Evaluate intermediate precision on a different day.

  • Specificity: Scan the placebo solution to check for any absorbance at the λmax of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method, particularly useful for identifying and quantifying volatile impurities or for the analysis of the compound in complex matrices after appropriate derivatization.

a) GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

b) Sample Preparation (with Derivatization):

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen. Add the derivatization reagent and heat at 70 °C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

c) Validation Parameters:

  • Linearity: Prepare and derivatize a series of standard solutions to construct a calibration curve based on the peak area of a characteristic ion.

  • Accuracy and Precision: Determined similarly to the HPLC method, using spiked matrix samples.

  • Specificity: Confirmed by the unique mass spectrum of the derivatized analyte.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the quantifier ion in SIM mode.

Visualizations

The following diagrams illustrate the general workflows for method validation and the selection of an appropriate analytical technique.

Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end Method Implementation for Routine Use validation_report->end

Caption: A generalized workflow for the validation of an analytical method.

Analytical_Method_Selection start Define Analytical Goal matrix_complexity Complex Matrix? start->matrix_complexity purity_assay Bulk Purity Assay? matrix_complexity->purity_assay No gcms GC-MS (with derivatization) matrix_complexity->gcms Yes hplc RP-HPLC-UV purity_assay->hplc No (or Impurity Profiling Needed) uv_vis UV-Vis Spectrophotometry purity_assay->uv_vis Yes (Simple Matrix) trace_analysis Trace Level Analysis? trace_analysis->hplc No trace_analysis->gcms Yes (High Sensitivity Needed) hplc->trace_analysis

Caption: A decision tree for selecting a suitable analytical method.

A Comparative Guide to Assessing the Purity of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the pyrimidinedione class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and drug development.[1][2][3] The purity of such active pharmaceutical ingredients (APIs) is a critical parameter, as impurities can significantly affect the safety, efficacy, and stability of the final drug product.[4][5][6] High-Performance Liquid Chromatography (HPLC) is a predominant and powerful technique for purity assessment in the pharmaceutical industry due to its precision, sensitivity, and high-resolution capabilities.[4][7][8]

This guide provides an objective comparison between HPLC and other analytical methods for determining the purity of this compound. It includes a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method and presents data in a clear, comparative format for researchers, scientists, and drug development professionals.

Comparison of Analytical Techniques for Impurity Profiling

While HPLC is considered a gold standard for purity determination, other methods can provide complementary information.[4][5][8] The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the stage of drug development.[9]

Table 1: Comparison of Analytical Methods for Purity Assessment
Technique Principle Sensitivity Throughput Cost Information Provided
HPLC (UV) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]High (~0.01-0.1%)[7]HighModerateQuantitative purity, detection of non-volatile & thermally unstable impurities.[7][8]
LC-MS Combines HPLC separation with mass spectrometry detection.[9][10]Very High (<0.01%)[7]HighHighQuantitative purity, molecular weight of impurities for identification.[5][9][10]
GC-MS Separation of volatile compounds in the gas phase with mass spectrometry detection.[7]Very HighHighHighAnalysis of volatile impurities (e.g., residual solvents).[5][7] Not suitable for non-volatile compounds without derivatization.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.LowLowHighStructural elucidation, quantification against a known standard. Less sensitive for minor impurities.
HPTLC Planar chromatography where a solvent moves up a thin layer of adsorbent.Moderate (~0.1%)[7]Very HighLowSemi-quantitative purity, rapid screening of multiple samples. Lower resolution than HPLC.[7]

Recommended HPLC Protocol for Purity Determination

A validated Reversed-Phase HPLC (RP-HPLC) method is recommended for the routine quality control and purity assessment of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Workflow

The overall workflow for the HPLC purity analysis is depicted below. It follows a logical sequence from sample preparation to final data analysis and purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Compound Accurately B Dissolve in Mobile Phase/Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (e.g., 254 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: Workflow for HPLC Purity Determination.

Instrumentation and Conditions

The following table outlines the specific parameters for the HPLC analysis. These conditions are based on common methods for related pyrimidine and purine bases and should be optimized and validated for the specific compound.[11][12]

Table 2: Suggested HPLC Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 reverse-phase column (e.g., Luna® 5µm C18, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic or Phosphoric Acid.[11][13]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)[6]
Injection Volume 10 µL[6]
Run Time 15-20 minutes (or until all impurity peaks have eluted)

Methodology

  • Solution Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of about 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.[6]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]

  • System Suitability: Inject the standard solution in replicate (e.g., five times). The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.[6]

  • Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.[9]

  • Data Processing: Integrate the peak areas of all components in the sample chromatogram. Calculate the purity using the area normalization method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

The results from the HPLC analysis should be tabulated to provide a clear summary of the purity profile.

Table 3: Example HPLC Purity Data for Synthesized Lot
Peak Identity Retention Time (min) Peak Area (mAU*s) Area %
Impurity 13.451,5200.08
Impurity 24.122,8900.15
This compound 6.78 1,915,400 99.65
Impurity 39.542,3100.12
Total 1,922,120 100.00

High-Performance Liquid Chromatography is a precise, robust, and sensitive method for assessing the purity of synthesized this compound.[4] It offers superior resolution and quantification capabilities compared to techniques like TLC and is more cost-effective and straightforward for routine purity analysis than mass spectrometry or NMR.[7] The provided protocol offers a solid foundation for developing a validated quality control method, ensuring the synthesized compound meets the high-purity standards required for research and pharmaceutical development.

References

A Comparative Guide to the Synthesis of Substituted Pyrimidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to substituted pyrimidinediones, a class of heterocyclic compounds with significant therapeutic potential. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as desired substitution patterns, reaction efficiency, and experimental conditions. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and visualizes reaction mechanisms and relevant biological signaling pathways.

Comparison of Synthetic Routes

The synthesis of substituted pyrimidinediones can be broadly categorized into several key strategies. The Biginelli reaction, a one-pot multicomponent reaction, stands out as a widely utilized and versatile method. Variations of this reaction, including microwave-assisted and solvent-free conditions, have been developed to improve yields and reaction times. Another prominent method involves the cyclization of chalcones with urea or its derivatives.

Data Presentation: A Comparative Analysis of Yields

The following tables summarize the reported yields for the synthesis of various substituted pyrimidinediones using different synthetic methodologies.

Table 1: Biginelli Reaction - Yields with Various Aldehydes and Catalysts

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventReaction ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClEthanolReflux, 3hOften low[1]
BenzaldehydeEthyl acetoacetateUreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[1]
VanillinEthyl acetoacetateUreaconc. HCl95% EthanolReflux, 1.5hNot specified[2]
m-NitrobenzaldehydeEthyl acetoacetateThiourea(NH₄)H₂PO₄EthanolStirring, 2hNot specified[3]
AnisaldehydeAcetylacetoneUreaCalcium chlorideEthanolReflux, 3h96[3]
BenzaldehydeEthyl acetoacetateThioureaFerric chlorideEthanolReflux, 6h53-65[4]

Table 2: Synthesis from Chalcones - Conventional vs. Microwave-Assisted

Chalcone DerivativeReagentMethodReaction TimeYield (%)Reference
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-oneUreaConventional (Reflux)4h58-65[5]
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-oneUreaMicrowave7-10 min79-85[5]
Substituted ChalconesUreaConventional (Reflux)4hNot specified[2]
Substituted ChalconesUreaMicrowave7-10 minNot specified[2]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Classical Biginelli Reaction (Conventional Heating)

This protocol describes the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[6]

Reactants:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Ethyl acetoacetate (1 mmol, 0.130 g)

  • Urea (1.17 mmol, 0.070 g)

  • ortho-Phosphoric acid (4 drops)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, and urea is ground with four drops of ortho-phosphoric acid for approximately 30 minutes.

  • The reaction mixture is then cooled for 15 minutes.

  • The cooled mixture is poured into a beaker containing 50 ml of cold water.

  • The resulting precipitate is collected by filtration and washed with water and ethanol to afford the product as a white solid.

Microwave-Assisted Biginelli Reaction

This protocol outlines a rapid and efficient synthesis of dihydropyrimidin-2-(1H)-ones under microwave irradiation.[7]

Reactants:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Sulfamic acid (2 mol%)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, urea, and sulfamic acid is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave oven at a power and time optimized for the specific reactants (e.g., 3-5 minutes at 160-480 W).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is recrystallized from ethanol.

Solvent-Free Biginelli Reaction (Grindstone Method)

This environmentally friendly method avoids the use of organic solvents.[1]

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • CuCl₂·2H₂O (0.25 mmol)

  • Concentrated HCl (a few drops)

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water.

  • The solid product is collected by filtration and can be further purified by recrystallization from ethanol.

Synthesis of Pyrimidinediones from Chalcones

This protocol describes the cyclization of a chalcone with urea to form a pyrimidine derivative.[5]

Reactants:

  • Chalcone (0.01 mol)

  • Urea (0.01 mol, 0.6 g)

  • 40% aqueous Potassium Hydroxide solution (10 mL)

  • Ethanol (10 mL, 95%)

Procedure (Conventional):

  • A mixture of the chalcone and urea is dissolved in ethanol.

  • 40% aqueous potassium hydroxide solution is added slowly with constant stirring.

  • The reaction mixture is refluxed on a water bath for 4 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the mixture is poured into ice-cold water and neutralized with dilute HCl.

  • The resulting precipitate is filtered, washed with water, and dried.

Procedure (Microwave):

  • A mixture of the chalcone and urea is dissolved in ethanol.

  • 40% aqueous potassium hydroxide solution is added slowly with constant stirring.

  • The reaction mixture is placed in a microwave and irradiated at a suitable power level (e.g., 210 W) for 7-10 minutes, with reaction progress monitored by TLC.

  • After cooling, the workup follows the same procedure as the conventional method.

Reaction Mechanisms and Biological Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of the key synthetic reactions and the involvement of substituted pyrimidinediones in important biological signaling pathways.

Synthetic Pathways

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea Urea beta_Ketoester β-Ketoester Enolate Enolate beta_Ketoester->Enolate Tautomerization Adduct Open-chain Adduct Acyliminium->Adduct + Enolate DHPM Dihydropyrimidinone Adduct->DHPM Cyclization, -H₂O

Biginelli Reaction Mechanism

Chalcone_to_Pyrimidine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Urea (Michael Addition) Urea Urea Pyrimidinedione Pyrimidinedione Michael_Adduct->Pyrimidinedione Intramolecular Cyclization & Dehydration

Synthesis of Pyrimidinediones from Chalcones
Signaling Pathways

Substituted pyrimidinediones are known to interact with various biological targets, leading to the modulation of key signaling pathways implicated in diseases such as cancer and HIV.

FAK_Signaling_Inhibition cluster_upstream Upstream Signaling cluster_core FAK Signaling cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factor Receptors GrowthFactors->FAK FAK_Src FAK-Src Complex FAK->FAK_Src Autophosphorylation Src Src Src->FAK_Src Proliferation Cell Proliferation FAK_Src->Proliferation Migration Cell Migration FAK_Src->Migration Survival Cell Survival FAK_Src->Survival Inhibitor Pyrimidinedione Inhibitor Inhibitor->FAK Inhibition CDK_Signaling_Inhibition cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression Cyclin Cyclin Cyclin_CDK Cyclin-CDK Complex Cyclin->Cyclin_CDK CDK CDK CDK->Cyclin_CDK G1_S_Transition G1/S Transition Cyclin_CDK->G1_S_Transition Phosphorylation of Rb Inhibitor Pyrimidinedione Inhibitor Inhibitor->Cyclin_CDK Inhibition MAPK_Pyrimidine_Biosynthesis cluster_upstream Upstream Signaling cluster_mapk MAPK/mTOR Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK mTORC1 mTORC1 ERK->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD enzyme S6K1->CAD Phosphorylation & Activation Pyrimidines Pyrimidines CAD->Pyrimidines

References

In Vitro Analysis of Novel 5-Bromo-1-Methylpyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of publicly available research detailing the in vitro testing of novel compounds directly synthesized from 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. While extensive research exists on the biological activities of various pyrimidine and pyrimidine-2,4-dione derivatives, specific studies originating from this particular N1-methylated and 5-brominated scaffold are not prominently documented.

The pyrimidine-2,4-dione core, also known as uracil, is a well-established pharmacophore in medicinal chemistry. Its derivatives have been extensively investigated for a wide range of therapeutic applications, most notably as anticancer and antiviral agents. The introduction of a bromine atom at the C5 position and a methyl group at the N1 position of the pyrimidine ring, yielding this compound, creates a unique starting material for the synthesis of novel bioactive molecules. The electronic and steric properties imparted by these substituents are expected to influence the pharmacological profile of the resulting derivatives.

Despite the clear scientific rationale for exploring derivatives of this scaffold, dedicated studies presenting their synthesis, in vitro evaluation against various cell lines, and comparison with other compounds are not readily found in the public domain. Such research would typically involve:

  • Synthesis: Chemical modification of the this compound backbone to generate a library of novel compounds.

  • In Vitro Screening: Evaluation of the cytotoxic or other biological activities of the newly synthesized compounds against a panel of relevant cell lines (e.g., various cancer cell lines).

  • Quantitative Analysis: Determination of key performance metrics such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) to quantify the potency of the compounds.

  • Comparative Studies: Benchmarking the performance of the novel derivatives against established drugs or other relevant compounds.

  • Mechanistic Studies: Investigation into the underlying biological mechanisms and signaling pathways through which these compounds exert their effects.

The absence of such dedicated research precludes the creation of a detailed comparison guide as requested. The necessary quantitative data, experimental protocols, and information on signaling pathways for derivatives of this compound are not available in the current body of scientific literature.

Future research in this specific area would be highly valuable to the scientific community, particularly for researchers and professionals in drug discovery and development. The exploration of this chemical space could lead to the identification of novel therapeutic agents with improved efficacy and selectivity.

Spectroscopic Comparison of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of N1 and N3 methylated isomers of 5-bromouracil.

This guide provides a comprehensive comparison of the spectroscopic properties of two key isomers of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione: 5-bromo-1-methyluracil and 5-bromo-3-methyluracil. Understanding the nuanced differences in their spectral data is crucial for unambiguous identification, characterization, and quality control in synthetic chemistry and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Introduction to Isomers

This compound, a derivative of the nucleobase uracil, can exist in different isomeric forms based on the position of the methyl group on the pyrimidine ring. The two primary isomers are:

  • 5-bromo-1-methyluracil (N1-methylated): The methyl group is attached to the nitrogen atom at position 1.

  • 5-bromo-3-methyluracil (N3-methylated): The methyl group is attached to the nitrogen atom at position 3.

These structural differences, though subtle, give rise to distinct spectroscopic fingerprints that allow for their differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-bromo-1-methyluracil and 5-bromo-3-methyluracil. Please note that experimental values can vary slightly depending on the solvent and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra: The chemical shift of the proton at the C6 position is a key differentiator. In the N1-methylated isomer, this proton is typically found slightly more downfield compared to the N3-methylated isomer. The methyl protons also exhibit distinct chemical shifts.

¹³C NMR Spectra: The chemical shifts of the carbonyl carbons (C2 and C4) and the carbon atoms of the pyrimidine ring (C5 and C6) are influenced by the position of the methyl group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-bromo-1-methyluracil H-6: ~7.8-8.0 (s) N1-CH₃: ~3.3-3.4 (s) N3-H: ~11.0-11.5 (br s)C2: ~150-152 C4: ~160-162 C5: ~95-97 C6: ~140-142 N1-CH₃: ~35-37
5-bromo-3-methyluracil H-6: ~7.6-7.8 (s) N3-CH₃: ~3.1-3.2 (s) N1-H: ~10.5-11.0 (br s)C2: ~151-153 C4: ~161-163 C5: ~96-98 C6: ~138-140 N3-CH₃: ~27-29

Note: 's' denotes a singlet and 'br s' denotes a broad singlet. Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

The positions of the carbonyl (C=O) stretching vibrations are particularly informative in the IR spectra. The N-H stretching frequencies also differ between the two isomers.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group5-bromo-1-methyluracil5-bromo-3-methyluracil
N-H stretch ~3100-3200~3000-3100
C-H stretch (aromatic) ~3050-3100~3050-3100
C-H stretch (aliphatic) ~2900-3000~2900-3000
C=O stretch (asymmetric) ~1710-1730~1700-1720
C=O stretch (symmetric) ~1650-1670~1640-1660
C=C stretch ~1600-1620~1600-1620
Mass Spectrometry (MS)

Both isomers are expected to have the same molecular ion peak (M⁺) corresponding to their shared molecular formula (C₅H₅BrN₂O₂). However, the fragmentation patterns under electron ionization (EI) can differ due to the different locations of the methyl group, influencing the stability of the resulting fragment ions. The molecular weight of this compound is approximately 204.0 g/mol for the monoisotopic mass and 205.0 g/mol for the average mass, with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1][2]

Table 3: Mass Spectrometry Data

Parameter5-bromo-1-methyluracil & 5-bromo-3-methyluracil
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight ~205.01 g/mol
Molecular Ion (M⁺) m/z ~204 and 206 (isotopic pattern)
Key Fragments Fragments corresponding to the loss of HNCO, CO, and Br are typically observed. The relative intensities of fragments may differ between isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The position of the maximum absorbance (λmax) in the UV-Vis spectrum is sensitive to the electronic environment of the chromophore. The N-methylation pattern can cause slight shifts in the λmax.

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
5-bromo-1-methyluracil ~275-280Methanol or Ethanol
5-bromo-3-methyluracil ~270-275Methanol or Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy[5][6][7]
  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)[1][8][9]
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy[10]
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Reporting Synthesis Synthesis of 5-bromo-1-methyluracil & 5-bromo-3-methyluracil Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization UV UV-Vis Spectroscopy Purification->UV Characterization Data_Table Tabulate Spectroscopic Data NMR->Data_Table IR->Data_Table MS->Data_Table UV->Data_Table Report Generate Comparison Guide Data_Table->Report

Experimental workflow for isomer comparison.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to effectively distinguish between 5-bromo-1-methyluracil and 5-bromo-3-methyluracil. The presented information is intended to support researchers in the accurate identification and characterization of these important pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the proper disposal of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a substituted pyrimidine derivative. The following procedures are based on available safety data sheets for this compound and general best practices for chemical waste management.

Immediate Safety Considerations:

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)
PPE CategorySpecific Recommendations
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear a laboratory coat and ensure no skin is exposed.
Respiratory Protection If dust or aerosols may be generated, use a NIOSH-approved respirator.[1]
Hazard Summary
Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.[1] Do not dispose of this chemical into the environment, drains, or sewer systems.

Experimental Protocol for Waste Chemical Neutralization (if applicable and permitted):

Note: The following is a general guideline for the neutralization of similar compounds. The efficacy and safety of this procedure for this compound must be evaluated by qualified personnel. Always consult with your institution's environmental health and safety (EHS) office before attempting any chemical neutralization.

  • Small Spills: For minor spills, carefully sweep up the solid material to avoid dust formation and place it into a suitable, labeled, and closed container for disposal.[1]

  • Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with the compound should be collected in a sealed bag and disposed of as chemical waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed, and appropriate container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Waste in a Designated Cool, Dry, Well-Ventilated Area C->D E Contact Institutional EHS or Approved Waste Disposal Vendor D->E F Arrange for Pickup and Transportation by Licensed Personnel E->F G End: Proper Disposal at an Approved Waste Facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and operational information for the handling and disposal of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. Researchers, scientists, and drug development professionals should use this information to ensure personal and environmental safety in the laboratory.

Key Safety and Handling Data

A summary of the essential quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
CAS Number 6327-97-5[1][2]
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Physical Form Solid[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3]
Precautionary Statements P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P313, P332+P313, P337+P313[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses for procedures with a high risk of splashing.[4]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[4] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[5]
Respiratory NIOSH-approved RespiratorIn cases of potential dust generation or inadequate ventilation, use a NIOSH-approved respirator.[6]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to protect against accidental spills.[5]

Operational Plan for Handling

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

Experimental Protocol: Handling Procedure

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[7]

    • Remove all sources of ignition.[5]

    • Have an emergency eyewash station and safety shower readily accessible.[8]

    • Assemble all necessary equipment and reagents before starting.

  • Handling the Compound :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin and eyes.[5]

    • Do not breathe in dust if the compound is in solid form.[5]

    • Weigh the compound in a ventilated enclosure or a fume hood to minimize dust exposure.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling :

    • Wash hands thoroughly after handling the compound.[5]

    • Clean the work area and any equipment used, collecting all residues as hazardous waste.

    • Decontaminate or dispose of PPE according to institutional guidelines.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Disposal Procedure

  • Waste Segregation and Collection :

    • Designate a specific, labeled hazardous waste container for this compound waste.[9]

    • The container must be made of a compatible material, in good condition, and have a secure, sealable lid.[9]

    • Carefully collect any solid waste, trying to avoid dust generation.[9]

    • Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, gloves) into the designated hazardous waste container.[5][9]

  • Waste Storage :

    • Securely seal the hazardous waste container.[9]

    • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[9]

    • The storage area should be clearly marked as a hazardous waste storage area.[9]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[9]

    • All disposal must be in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical in regular trash or down the sanitary sewer.[5][9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.